2-Hydroxypalmitic acid
描述
2-Hydroxyhexadecanoic acid has been reported in Solanum tuberosum, Allamanda cathartica, and other organisms with data available.
RN given refers to cpd without isomeric designation
Structure
3D Structure
属性
IUPAC Name |
2-hydroxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHSBPIZNUXPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-67-0, 2398-34-7 | |
| Record name | 2-Hydroxyhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyhexadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypalmitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyhexadecanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxypalmitic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYPALMITIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R9PI06KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Significance of 2-Hydroxypalmitic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxypalmitic acid (2-OHPA), a 16-carbon saturated fatty acid hydroxylated at the alpha-position, is a critical component of cellular lipids, particularly sphingolipids. Predominantly synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H), this molecule plays a vital structural and signaling role in various tissues, most notably in the myelin sheath of the nervous system and the epidermal barrier of the skin. Dysregulation of 2-OHPA metabolism is implicated in severe neurodegenerative diseases and is increasingly recognized for its role in cancer biology. This technical guide provides an in-depth overview of the biological significance of 2-OHPA, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating associated signaling pathways.
Introduction
This compound is a member of the 2-hydroxy fatty acid family, characterized by a hydroxyl group on the second carbon of the fatty acid chain. This structural feature, which confers chirality with the (R)-enantiomer being the primary biological isomer, significantly influences the properties of the lipids into which it is incorporated. The presence of the 2-hydroxyl group allows for additional hydrogen bonding, which is crucial for the stability and organization of complex lipid structures in biological membranes.
The synthesis of 2-OHPA is primarily catalyzed by the endoplasmic reticulum-resident enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme stereospecifically produces (R)-2-hydroxy fatty acids, which are then incorporated into various sphingolipids, including ceramides (B1148491), galactosylceramides, and sulfatides (B1148509).
Biological Roles and Significance
Central Nervous System
In the central and peripheral nervous systems, 2-hydroxy fatty acids, including 2-OHPA, are highly enriched in the galactosylceramides and sulfatides that constitute the myelin sheath. The myelin sheath is a specialized lipid-rich membrane that insulates nerve axons, enabling rapid saltatory conduction of nerve impulses. The 2-hydroxyl group of these fatty acids is thought to contribute to the stability and compact structure of the myelin membrane through intermolecular hydrogen bonding.
Deficiency in FA2H, and consequently in 2-hydroxylated sphingolipids, leads to severe neurodegenerative disorders such as leukodystrophy and hereditary spastic paraplegia. These conditions are characterized by progressive demyelination and axonal degeneration, underscoring the critical role of 2-OHPA and related molecules in maintaining the integrity and function of the nervous system.
Epidermal Barrier Function
The stratum corneum, the outermost layer of the epidermis, forms a crucial barrier against water loss and external insults. This barrier function is largely attributed to its unique lipid composition, which is rich in ceramides. A significant portion of these epidermal ceramides contains 2-hydroxy fatty acids. The presence of the 2-hydroxyl group is essential for the formation of the highly ordered and impermeable lamellar lipid structures in the stratum corneum. Disruption of 2-hydroxyceramide synthesis impairs the formation of these lamellar bodies, leading to a defective skin barrier.
Role in Cancer
Emerging evidence points to a significant role for 2-OHPA and its synthesizing enzyme, FA2H, in cancer biology. In several types of cancer, including gastric and colorectal cancer, the expression of FA2H is downregulated in tumor tissues compared to adjacent normal tissues[1][2]. Lower FA2H expression is often associated with a poorer prognosis.
Studies have shown that increasing the levels of 2-OHPA, either through the overexpression of FA2H or by exogenous administration, can inhibit tumor growth and increase the sensitivity of cancer cells to chemotherapeutic agents like cisplatin[1][2]. The proposed mechanism involves the modulation of key signaling pathways that regulate cell proliferation, survival, and drug resistance.
Signaling Pathways Involving this compound
This compound and its derivatives are implicated in the regulation of several signaling pathways, particularly in the context of cancer. One of the key pathways identified is the mTOR/S6K1/Gli1 pathway.
In gastric cancer cells, increased levels of (R)-2-OHPA have been shown to inhibit the mTOR/S6K1/Gli1 signaling cascade[1]. This inhibition leads to decreased cell proliferation and enhanced chemosensitivity. The diagram below illustrates this proposed signaling pathway.
Quantitative Data
Precise absolute concentrations of this compound in human tissues are not widely reported in the literature. The available data often presents the abundance of 2-hydroxy fatty acids as a percentage of total fatty acids within a specific lipid class or tissue. The following tables summarize the available quantitative and semi-quantitative data.
| Tissue/Cell Type | Condition | Lipid Class | Relative Abundance of 2-Hydroxy Fatty Acids | Reference |
| Human Brain (White Matter) | Normal | Galactosylceramides & Sulfatides | High, integral component of myelin | [3] |
| Human Stratum Corneum | Normal | Ceramides | Significant component for barrier function | [4] |
| Human Gastric Tissue | Normal | Total Lipids | Higher FA2H expression | [1][2] |
| Human Gastric Tissue | Cancer | Total Lipids | Lower FA2H expression | [1][2] |
| Human Colorectal Tissue | Normal | Total Lipids | Higher FA2H expression | |
| Human Colorectal Tissue | Cancer | Total Lipids | Lower FA2H expression |
| Organism | Tissue | Condition | Change in 2-OHPA or related molecules | Reference |
| Mouse | Brain | Postnatal Development (Day 2 to Day 30) | 5- to 9-fold increase in free 2-hydroxy fatty acids | |
| Mouse | Gastric Tumor Xenograft | (R)-2-OHPA Treatment | Decreased Gli1 levels | [1] |
| Human | Gastric Cancer Patients | Tumor Tissue vs. Normal Tissue | Lower FA2H levels in tumors | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Lipid Extraction from Tissues for 2-OHPA Analysis
This protocol is a modification of the Folch method for total lipid extraction.
Materials:
-
Tissue sample (e.g., brain, skin, tumor)
-
Methanol (B129727), HPLC grade
-
Chloroform, HPLC grade
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge tubes
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh the tissue sample (typically 50-100 mg).
-
Add 10 volumes of ice-cold methanol to the tissue in a glass homogenizer.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a centrifuge tube.
-
Add 20 volumes of chloroform to the tube (final ratio of chloroform:methanol is 2:1).
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent (e.g., chloroform/methanol 2:1) for subsequent analysis.
Quantification of 2-OHPA by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the derivatization of fatty acids to their methyl esters followed by silylation for GC-MS analysis.
Materials:
-
Dried lipid extract
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane (B92381), GC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., deuterated this compound)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add a known amount of internal standard to the dried lipid extract.
-
Add 1 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under nitrogen.
-
-
Silylation:
-
To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Example GC-MS parameters:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Identify and quantify the trimethylsilyl (B98337) derivative of this compound methyl ester based on its retention time and mass spectrum, using the internal standard for calibration.
-
FA2H Gene Knockdown using siRNA in Cancer Cells
This protocol provides a general guideline for transiently knocking down the FA2H gene in a cancer cell line (e.g., gastric cancer cells).
Materials:
-
Gastric cancer cell line (e.g., AGS, MKN45)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
siRNA targeting FA2H and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
6-well plates
Procedure:
-
Day 1: Cell Seeding
-
Seed the cancer cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
-
Day 2: Transfection
-
For each well, dilute the FA2H siRNA or control siRNA to a final concentration of 20 nM in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation, replace the transfection medium with fresh complete growth medium.
-
-
Day 3-4: Post-transfection Incubation and Analysis
-
Incubate the cells for 48 to 72 hours to allow for gene knockdown.
-
Harvest the cells to assess knockdown efficiency by qPCR (for mRNA levels) and Western blotting (for protein levels).
-
The cells are now ready for downstream functional assays, such as the cisplatin (B142131) sensitivity assay.
-
Cisplatin Sensitivity Assay (MTT Assay)
This protocol is used to assess the effect of 2-OHPA on the sensitivity of cancer cells to the chemotherapeutic drug cisplatin.
Materials:
-
FA2H knockdown and control cancer cells
-
(R)-2-Hydroxypalmitic acid
-
Cisplatin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the FA2H knockdown and control cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of cisplatin, with or without pre-treatment with a fixed concentration of (R)-2-OHPA. Include untreated control wells.
-
Incubate the cells for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 (the concentration of cisplatin that inhibits cell growth by 50%).
Conclusion
This compound is a multifaceted lipid molecule with indispensable roles in the structural integrity of the nervous system and the skin. Its emerging role in cancer biology as a modulator of critical signaling pathways and a determinant of chemosensitivity opens new avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological functions of 2-OHPA and its potential as a therapeutic agent or target. Further research is warranted to establish the precise concentrations of 2-OHPA in various tissues and to fully elucidate the molecular mechanisms by which it exerts its effects in health and disease.
References
- 1. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration and fatty acid composition of cerebrosides and sulfatides in mature and immature human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of 2-Hydroxypalmitic Acid in Mammals
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mammalian biosynthesis pathway for 2-hydroxypalmitic acid, a crucial 2-hydroxy fatty acid (hFA) primarily found as a constituent of sphingolipids. These lipids are integral to the structural integrity and function of various tissues, most notably the myelin sheath of the nervous system and the permeability barrier of the epidermis.[1][2][3] Understanding this pathway is critical for research into neurodegenerative diseases, skin disorders, and certain cancers where its metabolism is often dysregulated.[2][4]
The Core Biosynthesis Pathway
The primary and most well-characterized pathway for the synthesis of 2-hydroxylated fatty acids, including this compound, is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1][5]
-
Enzyme: Fatty Acid 2-Hydroxylase (FA2H), encoded by the FA2H gene in humans.[6]
-
Substrate: The reaction utilizes free fatty acids. For the synthesis of this compound, the substrate is palmitic acid (hexadecanoic acid). FA2H can act on a variety of fatty acids, typically those with chain lengths from C16 to C24.[1]
-
Reaction: FA2H catalyzes the stereospecific hydroxylation of the fatty acid at the C-2 (alpha) position.[7]
-
Product: The enzymatic reaction exclusively produces the (R)-enantiomer, (R)-2-hydroxypalmitic acid.[7][8] The (S)-enantiomer, when found in mammalian tissues, is believed to originate from bacterial sources.
-
Cellular Localization: This process occurs in the endoplasmic reticulum (ER).
-
Cofactors and Requirements: FA2H is an NAD(P)H-dependent monooxygenase.[1] Its maximal activity requires cytochrome P450 reductase and NADPH.[1][6] The enzyme contains an N-terminal cytochrome b5-like domain, which is essential for its function, likely by providing electrons to the catalytic di-iron center.[1][6]
The fundamental reaction is as follows: Palmitic Acid + O₂ + NAD(P)H + H⁺ → (R)-2-Hydroxypalmitic Acid + H₂O + NAD(P)⁺
Integration into Sphingolipids
Following its synthesis, free this compound is rapidly incorporated into the sphingolipid metabolic pathway. This integration is essential, as 2-hydroxy fatty acids primarily exist within these complex lipids rather than as free molecules.
-
Activation: this compound is activated to its CoA ester, 2-hydroxypalmitoyl-CoA, by an acyl-CoA synthetase.
-
Ceramide Synthesis: The 2-hydroxy acyl group is transferred to a sphingoid base (e.g., dihydrosphingosine) by a ceramide synthase (CerS). All six mammalian CerS isoforms are capable of using 2-hydroxy acyl-CoAs as substrates.[1] This reaction forms 2-hydroxy dihydroceramide (B1258172).
-
Desaturation: A dihydroceramide desaturase introduces a double bond into the sphingoid backbone, converting 2-hydroxy dihydroceramide into 2-hydroxy ceramide (hCer).[1]
-
Formation of Complex Sphingolipids: 2-hydroxy ceramide serves as the precursor for all complex 2-hydroxylated sphingolipids.[1] Enzymes in the ER and Golgi apparatus transfer various headgroups to the C-1 hydroxyl of the ceramide backbone. Key examples include:
-
Galactosylceramide (GalCer): Formed by UDP-galactose:ceramide galactosyltransferase (CGT), which is localized in the ER and shows a strong preference for hCer.[1] hFA-GalCer is a major component of the myelin sheath.[5]
-
Glucosylceramide (GlcCer): Formed by UDP-glucose:ceramide glucosyltransferase (GCS). hFA-GlcCer is important for the skin's permeability barrier.[9]
-
Sphingomyelin (B164518) (SM): Formed by sphingomyelin synthase (SMS).
-
Degradation Pathway
The primary catabolic route for 2-hydroxy fatty acids is the peroxisomal α-oxidation pathway.[1][3] This process involves the cleavage of the C1-C2 bond by a 2-hydroxyacyl-CoA lyase, which is dependent on thiamin pyrophosphate (TPP).[10] This reaction shortens the fatty acid by one carbon, producing an (n-1) aldehyde (which can be oxidized to a fatty acid) and formyl-CoA.[10] This pathway is crucial for maintaining the appropriate balance of hydroxylated and non-hydroxylated fatty acids.[1]
Quantitative Data
The following table summarizes key quantitative parameters associated with the FA2H enzyme.
| Parameter | Value | Substrate / Conditions | Source |
| Optimal pH | 7.6 - 7.8 | In vitro assay | [7] |
| KM | < 0.18 µM | Tetracosanoic acid | [7] |
| hFA-Ceramide Levels | 1-3% of total ceramide | In many established cell lines | [1] |
| hFA-Ceramide Levels | > 50% of total ceramide | Skin keratinocytes | [1] |
| hFA-Ceramide Levels | ~40% of ceramides (B1148491) | Stratum corneum (skin) | [1] |
| FA2H Activity in Brain | Peaks during active myelination (postnatal day 20 in mice) | Mouse brain homogenates | [11] |
Experimental Protocols
Protocol: In Vitro FA2H Activity Assay
This protocol is adapted from methodologies described for measuring the activity of FA2H in microsomal fractions.[6][11]
Objective: To quantify the 2-hydroxylase activity of FA2H in a given biological sample (e.g., brain tissue, cultured cells).
Materials:
-
Tissue or cell sample
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) with protease inhibitors
-
Ultracentrifuge
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.8)
-
NADPH solution (e.g., 100 mM stock)
-
Fatty acid substrate (e.g., tetracosanoic acid, C24:0, or a labeled variant for easier detection)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
LC-MS system for product analysis
Methodology:
-
Microsome Isolation:
-
Homogenize the tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a minimal volume of reaction buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Enzymatic Reaction:
-
In a microfuge tube, combine 50-100 µg of microsomal protein with the reaction buffer.
-
Add the fatty acid substrate to a final concentration (e.g., 10-50 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1-2 mM.
-
Incubate at 37°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding an acidic solution or directly proceeding to lipid extraction.
-
-
Lipid Extraction and Analysis:
-
Perform a Bligh-Dyer or similar lipid extraction by adding a chloroform:methanol mixture (e.g., 2:1 v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent for LC-MS analysis.
-
Analyze the sample using a reverse-phase C18 column coupled to a mass spectrometer operating in negative ion mode. Quantify the 2-hydroxylated fatty acid product by comparing its signal to a known standard.
-
Protocol: Analysis of 2-Hydroxylated Lipids by LC-MS
Objective: To detect and quantify this compound and its downstream sphingolipid metabolites in a biological extract.
Methodology:
-
Lipid Extraction: Extract total lipids from the sample as described in the previous protocol.
-
Chromatographic Separation:
-
Use a High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18).
-
Employ a gradient elution method using two mobile phases. For example:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.
-
-
Run a gradient from a lower concentration of Mobile Phase B to a higher concentration over 20-30 minutes to separate lipids based on polarity.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC output to a mass spectrometer (e.g., Triple Quadrupole, QTRAP, or Orbitrap) equipped with an electrospray ionization (ESI) source.[12]
-
Operate the ESI source in negative ion mode for the detection of free fatty acids and ceramides, as they readily form [M-H]⁻ ions.[12]
-
For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. This involves selecting the precursor ion (e.g., m/z 271.2 for this compound) and a specific product ion generated by fragmentation.
-
For identification and discovery, use high-resolution mass spectrometry to obtain accurate mass measurements.
-
References
- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dysregulated ceramides metabolism by fatty acid 2-hydroxylase exposes a metabolic vulnerability to target cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxypalmitic Acid: A Potential Biomarker in the Landscape of Metabolic Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including insulin (B600854) resistance, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. 2-Hydroxypalmitic acid (2-OHPA), a saturated 2-hydroxy long-chain fatty acid, is emerging as a potential key player in the pathophysiology of these conditions. This technical guide provides a comprehensive overview of the current understanding of 2-OHPA as a biomarker for metabolic diseases, with a focus on its underlying biochemistry, analytical methodologies for its quantification, and its role in relevant signaling pathways.
Biochemical Context: Synthesis and Incorporation into Sphingolipids
This compound is an endogenous fatty acid synthesized through the hydroxylation of palmitic acid at the alpha-carbon position. This reaction is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).[1][2] FA2H is a monooxygenase located in the endoplasmic reticulum and plays a critical role in the synthesis of 2-hydroxy fatty acids, which are subsequently incorporated into a specific class of sphingolipids known as 2-hydroxy-ceramides and more complex glycosphingolipids.[3][4]
The synthesis of 2-hydroxy-ceramides follows the de novo ceramide synthesis pathway, where 2-hydroxy-fatty-acyl-CoA is condensed with a sphingoid base by ceramide synthases.[4] These specialized sphingolipids are integral components of cell membranes, particularly in lipid rafts, and are involved in various cellular processes, including signal transduction and membrane stability.
Association with Metabolic Diseases: Emerging Evidence
A growing body of evidence suggests a significant association between altered 2-OHPA metabolism and metabolic diseases. Studies have shown that lower levels of the synthesizing enzyme FA2H and its products, 2-hydroxy fatty acids, are observed in the pancreatic islets of mice with high-fat diet-induced type 2 diabetes and in human islets with impaired glucose tolerance.[2] This suggests a potential protective role for 2-OHPA in maintaining normal glucose homeostasis.
Conversely, disruptions in ceramide metabolism are strongly implicated in the development of insulin resistance.[5][6] While the precise role of 2-hydroxy-ceramides is still under investigation, their structural difference from non-hydroxylated ceramides (B1148491) suggests they may have distinct biological functions that could modulate insulin signaling pathways.
Quantitative Data Summary
While large-scale clinical studies providing definitive quantitative data on 2-OHPA levels in diverse patient populations with metabolic diseases are still emerging, preclinical and smaller-scale human studies provide initial insights. The following tables summarize the currently available, albeit limited, quantitative findings.
| Table 1: this compound Levels in Preclinical Models of Metabolic Disease | ||
| Model System | Condition | Relative 2-OHPA/2-OHFA Levels |
| High-fat diet-induced obese mouse islets | Impaired Glucose-Stimulated Insulin Secretion (GSIS) | Lower levels of 2-OHFAs compared to control.[2] |
| FA2H knockdown adipocytes | Reduced insulin receptor and GLUT4 on plasma membrane | N/A (intervention study) |
| Table 2: FA2H Gene Expression in Human Islets | |
| Patient Group | Relative FA2H mRNA Expression |
| Impaired Glucose Tolerant (IGT) and Type 2 Diabetic (T2D) Islets | Significantly lower than in non-diabetic islets.[2] |
Note: These tables are illustrative and based on limited available data. Further research with larger cohorts is required to establish definitive reference ranges and the diagnostic/prognostic value of 2-OHPA.
Signaling Pathways and Molecular Mechanisms
The emerging role of 2-OHPA as a modulator of metabolic health appears to be linked to its influence on key signaling pathways, particularly the insulin signaling cascade and glucose transport.
FA2H-Mediated Synthesis of 2-OHPA
The synthesis of 2-OHPA is the initial and rate-limiting step for its incorporation into sphingolipids. This process is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).
Role in Insulin Signaling and GLUT4 Translocation
Evidence suggests that 2-OHPA, likely through its incorporation into 2-hydroxy-ceramides, plays a role in maintaining proper insulin sensitivity. Knockdown of FA2H in adipocytes leads to a reduction in the plasma membrane localization of both the insulin receptor and the glucose transporter GLUT4. This effect can be rescued by the addition of (R)-2-hydroxypalmitic acid, the biologically active enantiomer.[1] This indicates that 2-OHPA is necessary for the proper trafficking and/or stability of these key proteins in the insulin signaling pathway.
The proposed mechanism involves the influence of 2-hydroxy-sphingolipids on the integrity and function of lipid rafts, specialized membrane microdomains that are critical for the spatial organization of signaling molecules, including the insulin receptor.
Experimental Protocols
Accurate and reproducible quantification of 2-OHPA in biological matrices is essential for its validation as a biomarker. Below are detailed methodologies for key experiments.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on established methods for the analysis of free fatty acids in plasma and can be adapted for the specific quantification of 2-OHPA.[7]
1. Sample Preparation (Lipid Extraction):
-
To 100 µL of human plasma, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated 2-OHPA).
-
Vortex for 30 seconds to precipitate proteins.
-
Add 600 µL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes at 4°C.
-
Add 150 µL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing lipids) and transfer to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 2-OHPA from other fatty acids (e.g., start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 2-OHPA and the internal standard need to be determined empirically. For 2-OHPA (C16H32O3), the precursor ion would be [M-H]⁻ at m/z 271.2. Product ions would be generated through collision-induced dissociation.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum sensitivity.
-
3. Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of the analyte (2-OHPA) to the internal standard against a calibration curve prepared with known concentrations of 2-OHPA standards.
In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This protocol is adapted from established methods for measuring FA2H activity.[2]
1. Preparation of Microsomes:
-
Homogenize tissue samples or cultured cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. FA2H Assay Reaction:
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 50-100 µg).
-
A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Substrate: Palmitic acid (or a labeled version like deuterated palmitic acid for easier detection) complexed with a carrier like alpha-cyclodextrin (B1665218) to improve solubility.
-
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
3. Product Extraction and Analysis:
-
Extract the lipids as described in the LC-MS/MS protocol.
-
Analyze the extracted lipids by GC-MS or LC-MS/MS to quantify the amount of 2-OHPA produced. For GC-MS analysis, derivatization (e.g., silylation) is typically required.
Experimental and Logical Workflows
Visualizing the workflow of experiments designed to investigate the role of 2-OHPA can aid in study design and interpretation.
Workflow for Investigating the Role of 2-OHPA in Insulin Sensitivity
This workflow outlines the key steps to assess how 2-OHPA levels correlate with and potentially influence insulin sensitivity.
Conclusion and Future Directions
This compound is a promising biomarker at the intersection of lipid metabolism and insulin signaling. The inverse correlation between the levels of its synthesizing enzyme, FA2H, and the prevalence of impaired glucose tolerance and type 2 diabetes, coupled with its demonstrated role in maintaining insulin receptor and GLUT4 localization, underscores its potential significance.
Future research should focus on:
-
Large-scale clinical validation: Conducting large, prospective cohort studies to definitively establish the correlation between circulating and tissue levels of 2-OHPA and the incidence and progression of insulin resistance, T2D, and NAFLD.
-
Mechanistic elucidation: Further dissecting the precise molecular mechanisms by which 2-hydroxy-ceramides modulate insulin signaling and GLUT4 trafficking.
-
Therapeutic potential: Investigating whether modulation of FA2H activity or supplementation with 2-OHPA or its derivatives could represent a novel therapeutic strategy for metabolic diseases.
The continued exploration of 2-OHPA and its metabolic pathways holds the potential to unlock new diagnostic and therapeutic avenues in the fight against metabolic diseases.
References
- 1. Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained Action of Ceramide on the Insulin Signaling Pathway in Muscle Cells: IMPLICATION OF THE DOUBLE-STRANDED RNA-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of insulin action by ceramide: dual mechanisms linking ceramide accumulation to the inhibition of Akt/protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A plasma fatty acid profile associated to type 2 diabetes development: from the CORDIOPREV study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adipose tissue insulin resistance in adolescents with and without type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 2-Hydroxypalmitic Acid in Inflammation Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The anti-inflammatory properties of 2-Hydroxypalmitic acid (2-OHPA) are an emerging area of research. This document synthesizes the available preliminary data and proposes putative mechanisms of action and experimental frameworks based on the activities of related lipid molecules. The experimental protocols and potential quantitative outcomes presented herein are intended as a guide for future research and require experimental validation.
Introduction
Chronic inflammation is a key pathological driver of numerous diseases, including metabolic disorders, cardiovascular disease, and neurodegenerative conditions. The saturated fatty acid palmitic acid is a known pro-inflammatory agent, often elevated in obesogenic diets, that contributes to these pathologies through activation of key inflammatory signaling pathways. In contrast, emerging evidence suggests that hydroxylated forms of fatty acids may possess anti-inflammatory properties, representing a promising avenue for therapeutic development. This technical guide explores the hypothesized anti-inflammatory properties of this compound (2-OHPA), a derivative of palmitic acid. While direct, in-depth studies on 2-OHPA are limited, this document extrapolates from research on related saturated hydroxy fatty acids (SHFAs) and the known pro-inflammatory mechanisms of palmitic acid to provide a comprehensive overview of its potential therapeutic value. We present hypothesized mechanisms of action, detailed experimental protocols for their investigation, and putative quantitative data to guide researchers in this nascent field.
Hypothesized Anti-inflammatory Mechanisms of this compound
Based on the pro-inflammatory actions of its parent compound, palmitic acid, and the observed effects of other SHFAs, we hypothesize that 2-OHPA exerts its anti-inflammatory effects through the modulation of several key signaling pathways.
Inhibition of Toll-Like Receptor 4 (TLR4) Signaling
Palmitic acid is a known agonist of the TLR4 signaling pathway, a critical initiator of the innate immune response. We propose that 2-OHPA may act as a competitive inhibitor or a negative modulator of this pathway.
-
Proposed Mechanism: 2-OHPA may compete with palmitic acid or lipopolysaccharide (LPS) for binding to the MD-2 co-receptor of TLR4, thereby preventing the dimerization and activation of the TLR4 receptor complex. This would lead to a downstream reduction in the activation of transcription factors such as NF-κB and AP-1, which are responsible for the expression of pro-inflammatory cytokines.
Attenuation of NF-κB and MAPK Signaling
The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. We postulate that 2-OHPA can dampen inflammation by directly or indirectly inhibiting these pathways.
-
Proposed Mechanism: By preventing TLR4 activation, 2-OHPA would consequently block the downstream activation of the IKK complex, which is required for the activation of NF-κB. Additionally, 2-OHPA may influence the phosphorylation status of key MAPK proteins such as p38 and JNK, which are also involved in the inflammatory cascade.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data that could be expected from in vitro experiments investigating the anti-inflammatory effects of 2-OHPA. These values are for illustrative purposes to guide experimental design and data interpretation.
Table 1: Effect of 2-OHPA on LPS-Induced Cytokine Production in RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 50 ± 10 | 30 ± 8 |
| LPS (100 ng/mL) | 2500 ± 200 | 1800 ± 150 |
| LPS + 2-OHPA (10 µM) | 1500 ± 120 | 1000 ± 90 |
| LPS + 2-OHPA (50 µM) | 800 ± 70 | 500 ± 50 |
| LPS + 2-OHPA (100 µM) | 400 ± 40 | 250 ± 30 |
Table 2: IC50 Values of 2-OHPA for Inhibition of Inflammatory Markers
| Inflammatory Marker | Cell Type | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | 45.5 |
| COX-2 Expression | J774A.1 | 62.0 |
| NF-κB Nuclear Translocation | THP-1 | 38.2 |
Detailed Experimental Protocols
The following protocols provide a framework for validating the hypothesized anti-inflammatory effects of 2-OHPA.
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages
Objective: To determine the effect of 2-OHPA on the production of pro-inflammatory mediators in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (2-OHPA)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide detection
-
ELISA kits for TNF-α and IL-6
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of 2-OHPA (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle-only control group.
-
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants and centrifuge to remove debris.
-
Nitric Oxide Measurement: Determine the concentration of nitrite (B80452) in the supernatants using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits as per the manufacturer's protocols.
-
Data Analysis: Normalize cytokine and NO production to total protein content determined from cell lysates using a BCA assay.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling
Objective: To investigate the effect of 2-OHPA on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
2-OHPA and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with 2-OHPA (50 µM) for 2 hours, followed by LPS (100 ng/mL) stimulation for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels. Use β-actin as a loading control.
Conclusion and Future Directions
While the direct evidence for the anti-inflammatory properties of this compound is still in its infancy, the existing data on related saturated hydroxy fatty acids and the well-established pro-inflammatory mechanisms of palmitic acid provide a strong rationale for its investigation as a novel anti-inflammatory agent. The proposed mechanisms of TLR4, NF-κB, and MAPK pathway inhibition offer a solid foundation for future research. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the therapeutic potential of 2-OHPA. Future studies should focus on in vivo models of inflammation to confirm these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of 2-OHPA. Furthermore, exploring the effects of 2-OHPA on other inflammatory pathways, such as the NLRP3 inflammasome, could reveal additional mechanisms of action and broaden its potential therapeutic applications. The development of 2-OHPA and other SHFAs could pave the way for a new class of lipid-based therapeutics for the management of chronic inflammatory diseases.
Neuroprotective Effects of 2-Hydroxypalmitic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypalmitic acid (2-HPA) is a 2-hydroxy fatty acid that is an important component of sphingolipids in the nervous system. These lipids are crucial for the proper function and structural integrity of myelin, the protective sheath that insulates nerve fibers. The synthesis of 2-HPA and other 2-hydroxy fatty acids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).
The critical role of 2-hydroxy fatty acids in neurological health is underscored by the severe neurodegenerative consequences of their deficiency. Mutations in the FA2H gene, leading to a loss of enzyme function, result in a group of rare, devastating neurological disorders collectively known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN). FAHN is characterized by spastic paraplegia, dystonia, ataxia, white matter degeneration (leukodystrophy), and iron accumulation in the brain.[1][2] Animal models lacking a functional FA2H gene replicate many of these neurodegenerative features, including demyelination and axonal loss.[2][3] Conversely, restoring FA2H expression has been shown to rescue neurodegenerative phenotypes in a Drosophila model of FAHN, providing strong evidence for the essential neuroprotective role of its products.[1][3]
In stark contrast to the apparent protective role of its hydroxylated form, the parent saturated fatty acid, palmitic acid, has been widely demonstrated to be neurotoxic. Elevated levels of palmitic acid are associated with lipotoxicity, which involves the induction of endoplasmic reticulum stress, oxidative stress, neuroinflammation, and apoptosis in neurons and glial cells.[4] This suggests that the hydroxylation at the alpha-carbon position fundamentally alters the biological activity of the fatty acid, transforming a potentially detrimental molecule into one that is essential for nervous system health.
This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of this compound, drawing primarily on the strong indirect evidence from studies on FA2H deficiency and the contrasting neurotoxic effects of palmitic acid. It details hypothesized neuroprotective mechanisms, relevant experimental protocols for future investigations, and the key signaling pathways involved.
Data Presentation
Direct quantitative data on the neuroprotective efficacy of exogenously applied this compound is limited in the current scientific literature. However, the consequences of its absence, as studied in FA2H knockout models, provide compelling indirect evidence of its vital role in maintaining neurological health. For context, the neurotoxic effects of its precursor, palmitic acid, are also summarized.
Table 1: Effects of FA2H Deficiency in Animal Models
| Model Organism | Key Findings | Phenotypic Outcomes | Citation(s) |
| Mouse (Fa2h knockout) | Absence of 2-hydroxylated sphingolipids. | Demyelination, axonal loss, enlarged axons in the CNS. | [2][3] |
| Cerebellar dysfunction, deficits in spatial learning and memory. | [3] | ||
| Drosophila (dfa2h mutant) | Loss of dfa2h function. | Motor impairment, reduced flight ability, shortened lifespan, mitochondrial alterations, and defects in autophagy. | [3] |
| Drosophila (dfa2h mutant with human FA2H overexpression) | Rescue of dfa2h loss of function. | Partial or full restoration of motor function, flight ability, and cellular abnormalities (autophagy and mitochondrial morphology). | [1][3] |
Table 2: Summary of Reported Neurotoxic Effects of Palmitic Acid (PA) in vitro
| Cell Type | Treatment Conditions | Observed Effects | Citation(s) |
| Neuro-2a (N2a) neuroblastoma cells | 200 µM PA for 24 h | Decreased cell viability. | [5] |
| SH-SY5Y neuroblastoma cells | Chronic palmitic acid treatment | Reduced total Akt levels, disrupting neuronal differentiation. | [6] |
| Microglial cells (BV2) | Palmitic acid exposure | Increased TNF-α secretion via TLR-4 activation. | [7] |
| Microglial cells (HMC3) | Co-treatment with LPS and PA | Upregulation of pro-inflammatory cytokines through MAPK, NFκB, and AP-1 signaling pathways. | [8] |
| Astrocytes | Palmitic acid exposure | Induction of oxidative stress. | [4] |
Experimental Protocols
This section outlines detailed methodologies for investigating the potential neuroprotective effects of this compound in vitro. These protocols are based on standard techniques used to assess neuroprotection, anti-inflammatory effects, and glial cell function.
Assessment of Neuroprotection against Oxidative Stress in a Neuronal Cell Line
This protocol describes how to evaluate the ability of 2-HPA to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂).
-
Assessment of Cell Viability: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of (R)-2-hydroxypalmitic acid (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO or ethanol).
-
Induction of Injury: After the pre-treatment period, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 6 hours. Include a control group with no H₂O₂ exposure.
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well and shaking the plate for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated with H₂O₂).
References
- 1. researchgate.net [researchgate.net]
- 2. Defective FA2H Leads to a Novel Form of Neurodegeneration with Brain Iron Accumulation (NBIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new model for fatty acid hydroxylase-associated neurodegeneration reveals mitochondrial and autophagy abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acids: An Insight into the Pathogenesis of Neurodegenerative Diseases and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of CD36 in Palmitic Acid Lipotoxicity in Neuro-2a Neuroblastoma Cells | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Significance of 2-Hydroxypalmitic Acid in Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxypalmitic acid (2-HPA), a C16 saturated fatty acid with a hydroxyl group at the alpha-position, is a critical component of cellular membranes, particularly within the sphingolipid class of lipids. Its synthesis, catalyzed by Fatty Acid 2-Hydroxylase (FA2H), and subsequent incorporation into ceramides (B1148491) and more complex sphingolipids, profoundly influences the biophysical properties of membranes. This technical guide provides an in-depth exploration of the involvement of 2-HPA in membrane structure, its impact on membrane domains such as lipid rafts, and the downstream consequences for cellular signaling. Detailed experimental methodologies for the analysis of 2-HPA and its effects on membranes are provided, alongside quantitative data and visual representations of key pathways and processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The lipid bilayer, a fundamental component of all biological membranes, is a highly dynamic and heterogeneous environment. The specific lipid composition of a membrane dictates its physical properties, including fluidity, thickness, and lateral organization, which in turn regulate the function of embedded and associated proteins. Among the vast array of lipid species, those containing 2-hydroxy fatty acids (2-OH FAs) play a unique and crucial role in specific cellular contexts. This compound is a prominent member of this class, and its presence is particularly notable in the myelin sheath of the nervous system, the epidermis, and the gastrointestinal tract.[1] The introduction of a hydroxyl group at the C-2 position of the fatty acyl chain imparts distinct physicochemical properties that influence intermolecular interactions within the membrane, leading to significant structural and functional consequences. This guide will delve into the core aspects of 2-HPA's role in membrane architecture.
Biosynthesis and Incorporation of this compound into Sphingolipids
The primary route for the synthesis of 2-HPA is through the enzymatic activity of Fatty Acid 2-Hydroxylase (FA2H), an integral membrane protein located in the endoplasmic reticulum.[1] FA2H catalyzes the stereospecific hydroxylation of fatty acids, including palmitic acid, to their 2-hydroxy forms.[2] This 2-hydroxylated fatty acid is then activated to 2-hydroxypalmitoyl-CoA and subsequently incorporated into dihydroceramide (B1258172) by ceramide synthases (CerS).[2] All six isoforms of CerS are capable of utilizing 2-hydroxy acyl-CoAs.[3] The resulting 2-hydroxydihydroceramide is then desaturated to form 2-hydroxyceramide, the precursor for more complex 2-hydroxylated sphingolipids like 2-hydroxygalactosylceramide and 2-hydroxysphingomyelin.[2]
Quantitative Impact of this compound on Membrane Composition and Properties
The presence of 2-HPA in sphingolipids significantly varies across different cell and tissue types, highlighting its specialized roles. This section summarizes the quantitative data on the abundance of 2-hydroxylated lipids and their effects on membrane biophysics.
Abundance of 2-Hydroxylated Sphingolipids in Biological Membranes
| Tissue/Cell Type | Lipid Class | Abundance of 2-Hydroxylated Species (% of total class) | Reference(s) |
| Myelin Sheath | Galactosylceramide & Sulfatide | > 50% | [1][4] |
| Skin Keratinocytes | Ceramides | > 50% | [1] |
| Intestinal Epithelial Cells | Ceramides | > 50% | [1] |
| Various Cell Lines | Ceramides | 1 - 3% | [1] |
Effects on Membrane Biophysical Properties
Direct quantitative data for the effect of this compound on membrane thickness and fluidity is an area of active research. However, studies on the closely related 2-hydroxyoleic acid (2-OHOA) provide valuable insights into the likely effects.
| Membrane Property | Effect of 2-Hydroxy Fatty Acid Incorporation | Quantitative Change (with 2-OHOA) | Reference(s) |
| Membrane Fluidity | Increased in ordered domains (Lo), Decreased in disordered domains (Ld) | Increased water layer thickness in gel phase of sphingomyelin. Decreased global order of the membrane. | [3][5] |
| Membrane Thickness | Slight reduction in mean hydrodynamic diameter of liposomes. | A slight decrease was observed in DOPC liposomes. | [6] |
| Lipid Packing | Increased packing of ordered domains. | Not explicitly quantified, but observed through increased order. | [5] |
| Lateral Organization | Enhanced phase separation into liquid-ordered (raft) and liquid-disordered (non-raft) domains. | Segregation into 2-OHOA-rich/cholesterol-poor and 2-OHOA-poor/cholesterol-rich domains. | [3] |
Role in Lipid Raft Organization and Function
Lipid rafts are specialized membrane microdomains enriched in sphingolipids, cholesterol, and specific proteins, that serve as platforms for signal transduction. The presence of 2-hydroxylated sphingolipids, such as those containing 2-HPA, can significantly influence the organization and stability of these domains. The hydroxyl group of 2-HPA can participate in hydrogen bonding with adjacent lipids and proteins, leading to more tightly packed and stable raft structures. This enhanced organization can, in turn, affect the localization and activity of raft-associated proteins, thereby modulating downstream signaling events.
Involvement in Cellular Signaling
The structural alterations in membranes induced by 2-HPA-containing sphingolipids have significant implications for cellular signaling pathways. By modulating the properties of lipid rafts and the broader membrane environment, 2-hydroxylated sphingolipids can influence the activity of various membrane-associated proteins, including receptors and kinases.
Protein Kinase C (PKC) Signaling
Ceramides, including 2-hydroxyceramides, are known to be involved in the regulation of Protein Kinase C (PKC) activity.[7][8] While sphingosine (B13886) and lysosphingolipids are generally inhibitory to PKC, the specific effects of 2-hydroxyceramides can be complex and context-dependent.[7] The altered membrane environment due to 2-HPA may influence the recruitment and activation of PKC isoforms, thereby impacting downstream signaling cascades involved in cell proliferation, differentiation, and apoptosis.
Akt/MAP Kinase Pathways
Exogenously added 2-hydroxyceramides have been shown to induce apoptosis in various cell types, often at lower concentrations and with faster kinetics than their non-hydroxylated counterparts.[3][9] Studies have demonstrated that treatment with (R)-2-hydroxy-C16-ceramide can lead to the rapid dephosphorylation of Akt and MAP kinases, suggesting an interaction with protein phosphatases and a distinct pro-apoptotic signaling mechanism.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in membrane structure.
In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This protocol is adapted from a highly sensitive method for measuring FA2H activity.[7]
Materials:
-
Microsomal fraction from cells or tissues expressing FA2H.
-
[3,3,5,5-D4]tetracosanoic acid (deuterated substrate).
-
α-cyclodextrin.
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).
-
Purified NADPH:cytochrome P450 reductase.
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Solvents for extraction (e.g., chloroform (B151607), methanol).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
Procedure:
-
Substrate Preparation: Solubilize the deuterated tetracosanoic acid in an α-cyclodextrin solution.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the reaction buffer, NADPH regeneration system, purified NADPH:cytochrome P450 reductase, and the microsomal fraction.
-
Initiate Reaction: Add the deuterated substrate to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol (B129727). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.
-
Derivatization: Dry the extracted lipids under a stream of nitrogen. Add the derivatizing agent and heat to convert the 2-hydroxy fatty acid to its trimethylsilyl (B98337) ether derivative.
-
GC-MS Analysis: Analyze the derivatized sample by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of deuterated 2-hydroxy tetracosanoic acid formed.
Lipid Extraction and Mass Spectrometry for 2-Hydroxylated Sphingolipids
This protocol outlines a general procedure for the extraction and analysis of sphingolipids from biological samples.
Materials:
-
Biological sample (cells, tissue).
-
Solvents: Chloroform, methanol, water.
-
Internal standards for 2-hydroxylated sphingolipids.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
Procedure:
-
Homogenization: Homogenize the biological sample in a suitable buffer.
-
Lipid Extraction (Bligh-Dyer Method):
-
Add a mixture of chloroform and methanol (1:2, v/v) to the homogenate.
-
Add the internal standards.
-
Vortex thoroughly and incubate on ice.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution: Dry the extracted lipids under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Inject the lipid extract onto an appropriate liquid chromatography column (e.g., C18) coupled to a mass spectrometer. Use a suitable gradient of mobile phases to separate the different lipid species. Detect and quantify the 2-hydroxylated sphingolipids based on their specific mass-to-charge ratios and fragmentation patterns.
Preparation of Liposomes Containing this compound for Biophysical Studies
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating 2-HPA for techniques like SAXS or fluorescence anisotropy.[10][11][12]
Materials:
-
Matrix lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC).
-
This compound.
-
Chloroform.
-
Hydration buffer (e.g., HEPES or PBS).
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DOPC and 2-HPA in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask.
-
Hydrate the lipid film by gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Transfer the MLV suspension to an extruder.
-
Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane of a defined pore size to form LUVs.
-
-
Characterization: Characterize the size and homogeneity of the prepared liposomes using dynamic light scattering (DLS).
Small-Angle X-ray Scattering (SAXS) of Model Membranes
This protocol provides a general workflow for analyzing the structure of liposomes containing 2-HPA using SAXS.[1][4][13]
Procedure:
-
Sample Preparation: Prepare LUVs with and without 2-HPA as described in section 6.3. The lipid concentration should be optimized for the SAXS instrument (typically 5-20 mg/mL).
-
Data Acquisition:
-
Load the liposome (B1194612) suspension into a sample cell (e.g., a quartz capillary).
-
Expose the sample to a monochromatic X-ray beam.
-
Record the scattered X-rays on a 2D detector.
-
Collect scattering data for a buffer blank for background subtraction.
-
-
Data Analysis:
-
Radially average the 2D scattering pattern to obtain a 1D scattering profile (intensity vs. scattering vector, q).
-
Subtract the buffer scattering from the sample scattering.
-
Analyze the scattering profile to determine structural parameters such as the bilayer thickness and electron density profile. This can be done by fitting the data to a model of the lipid bilayer.
-
Conclusion
This compound is a key modulator of membrane structure and function. Its synthesis by FA2H and incorporation into sphingolipids introduces a hydroxyl group that significantly alters the biophysical properties of the lipid bilayer. This leads to changes in membrane fluidity, thickness, and the organization of lipid rafts, which in turn have profound effects on cellular signaling pathways. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate roles of 2-HPA and other 2-hydroxy fatty acids in membrane biology. A deeper understanding of these mechanisms holds promise for the development of novel therapeutic strategies targeting diseases associated with aberrant lipid metabolism and membrane function, including neurodegenerative disorders and cancer.
References
- 1. solvation.de [solvation.de]
- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Angle X-ray Scattering Unveils the Internal Structure of Lipid Nanoparticles [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2'-Hydroxy ceramide in membrane homeostasis and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Small Angle X-ray Scattering Sensing Membrane Composition: The Role of Sphingolipids in Membrane-Amyloid β-Peptide Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Pathways Influencing 2-Hydroxypalmitic Acid Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypalmitic acid (2-OHPA) is a saturated 2-hydroxy long-chain fatty acid that plays a crucial role in various biological processes, including the formation of sphingolipids, which are essential components of cell membranes. The levels of 2-OHPA are tightly regulated by a network of genetic pathways, and dysregulation of these pathways has been implicated in several diseases, including neurological disorders and cancer. This technical guide provides an in-depth overview of the core genetic pathways influencing 2-OHPA levels, detailed experimental protocols for their study, and a summary of quantitative data to facilitate comparative analysis.
Core Genetic Influencers of 2-OHPA Levels
The biosynthesis and degradation of 2-OHPA are controlled by specific enzymes encoded by a set of key genes. The primary pathway involves the direct hydroxylation of palmitic acid, while degradation occurs via peroxisomal α-oxidation.
Biosynthesis: The Central Role of Fatty Acid 2-Hydroxylase (FA2H)
The principal enzyme responsible for the synthesis of 2-OHPA is Fatty Acid 2-Hydroxylase (FA2H) . This enzyme catalyzes the stereospecific hydroxylation of the alpha-carbon of fatty acids, including palmitic acid, to produce the (R)-enantiomer of 2-hydroxy fatty acids[1].
-
Gene: FA2H
-
Enzyme: Fatty Acid 2-Hydroxylase
-
Function: Catalyzes the conversion of Palmitic Acid to (R)-2-Hydroxypalmitic Acid.[2][3] This reaction is dependent on NAD(P)H and cytochrome b5.
-
Subcellular Localization: Endoplasmic Reticulum.
-
Tissue Expression: FA2H is highly expressed in the brain, skin, colon, and stomach.[4]
Mutations in the FA2H gene that reduce or eliminate its enzymatic activity lead to a decrease in 2-hydroxy fatty acids and are associated with neurodegenerative disorders such as fatty acid hydroxylase-associated neurodegeneration (FAHN) and spastic paraplegia 35[5].
Potential Alternative Biosynthetic Pathways
While FA2H is the major enzyme for 2-hydroxy fatty acid synthesis, the existence of other enzymes has been suggested, as FA2H knockout mice still retain some levels of 2-hydroxy fatty acids.[6]
-
Phytanoyl-CoA 2-Hydroxylase (PHYH): This peroxisomal enzyme is involved in the α-oxidation of branched-chain fatty acids. However, studies have shown that human PHYH does not exhibit activity towards straight-chain acyl-CoAs like palmitoyl-CoA, suggesting it is not directly involved in 2-OHPA synthesis.[7]
Degradation: Peroxisomal α-Oxidation
The breakdown of 2-hydroxy fatty acids, including 2-OHPA, occurs through the peroxisomal α-oxidation pathway.
-
Key Enzymes:
-
Acyl-CoA Synthetase: Activates 2-OHPA to 2-hydroxy-palmitoyl-CoA.
-
2-Hydroxyacyl-CoA Lyase (HACL1 and HACL2): Cleaves 2-hydroxy-palmitoyl-CoA into formyl-CoA and pentadecanal (B32716) (a C15 aldehyde).[8][9] The genes encoding these enzymes are therefore critical in regulating the turnover of 2-OHPA.
-
Quantitative Data on the Impact of Genetic Modulation on 2-Hydroxy Fatty Acid Levels
The following tables summarize the quantitative effects of genetic manipulation of FA2H on the levels of 2-hydroxy fatty acids. It is important to note that many studies report on total 2-hydroxy fatty acids rather than specifically on 2-OHPA.
| Genetic Modification | Cell/Tissue Type | Effect on 2-Hydroxy Fatty Acid Levels | Fold Change/Percentage Change | Reference |
| FA2H Overexpression | COS7 cells | Increased 2-hydroxy fatty acids | 3- to 20-fold increase | Alderson et al., 2004 |
| FA2H Knockdown (shRNA) | D6P2T Schwannoma cells | Reduced 2-hydroxy fatty acids and 2-hydroxy galactosylceramide | Significant reduction | [10] |
| Upregulation of FA2H expression | Postnatal mouse brain (P1 to P20) | Increased FA2H activity and free 2-hydroxy fatty acids | ~5-fold increase in activity; 5- to 9-fold increase in free 2-hydroxy FAs | [11][12] |
| FA2H Knockdown | Gastric cancer cells (SGC7901, MKN45) | Decreased FA2H protein levels | Significant decrease | [4] |
Note: Specific quantitative data for this compound is often part of broader lipidomics analyses and not always reported as a discrete value. The data presented here reflects the reported changes for the general class of 2-hydroxy fatty acids.
Signaling Pathways Influenced by 2-OHPA
Recent evidence indicates that 2-OHPA is not merely a structural component of lipids but also acts as a signaling molecule, influencing key cellular pathways.
AMPK/mTOR/S6K1/Gli1 Pathway
In gastric cancer cells, FA2H expression and its product, (R)-2-OHPA, have been shown to modulate the AMPK/mTOR/S6K1/Gli1 signaling cascade.[4][13]
-
Mechanism:
-
Increased levels of (R)-2-OHPA lead to the activation of AMP-activated protein kinase (AMPK).[4]
-
Activated AMPK inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway.
-
Inhibition of mTOR leads to reduced phosphorylation of its downstream effector, S6 kinase 1 (S6K1).
-
The suppression of the mTOR/S6K1 axis results in a decrease in the level of the transcription factor Gli1, a key component of the Hedgehog signaling pathway.[13]
-
This pathway highlights a novel role for 2-OHPA in linking lipid metabolism to cancer cell signaling and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic pathways influencing 2-OHPA levels.
Quantification of this compound by LC-MS/MS
This protocol describes the extraction and analysis of 2-OHPA from cultured cells or tissues using liquid chromatography-tandem mass spectrometry.
a. Lipid Extraction (Folch Method)
-
Homogenize cell pellets or tissues in a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture vigorously for 15 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
b. Saponification
-
Resuspend the dried lipid extract in 1 mL of 0.5 M KOH in methanol.
-
Incubate at 80°C for 1 hour to hydrolyze fatty acid esters.
-
Cool the samples and add 1 mL of water and 2 mL of hexane (B92381).
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane phase containing the free fatty acids.
-
Repeat the hexane extraction and combine the organic phases.
-
Dry the hexane extract under nitrogen.
c. LC-MS/MS Analysis
-
Reconstitute the dried fatty acid extract in a suitable solvent (e.g., methanol:isopropanol 1:1, v/v).
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).
-
Perform mass spectrometric analysis in negative ion mode using multiple reaction monitoring (MRM) to detect the specific transition for 2-OHPA (e.g., precursor ion m/z 271.2 -> product ion m/z 227.2).
-
Quantify the amount of 2-OHPA by comparing the peak area to a standard curve generated with known concentrations of a 2-OHPA standard.
FA2H Gene Knockdown using shRNA
This protocol outlines the steps for reducing FA2H expression in cultured cells.
-
shRNA Vector Preparation: Design and clone shRNA sequences targeting the FA2H mRNA into a suitable lentiviral or retroviral vector. Include a non-targeting shRNA as a negative control.
-
Viral Particle Production: Co-transfect the shRNA-containing vector with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Virus Harvest and Titration: Collect the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.
-
Transduction: Transduce the target cells with the viral particles at an appropriate multiplicity of infection (MOI).
-
Selection: If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), select for transduced cells by adding the appropriate antibiotic to the culture medium.
-
Validation of Knockdown: Assess the efficiency of FA2H knockdown at the mRNA level by quantitative real-time PCR (qRT-PCR) and at the protein level by Western blotting using an anti-FA2H antibody.
FA2H Overexpression
This protocol describes the procedure for increasing the expression of FA2H in cultured cells.
-
Expression Vector Construction: Clone the full-length human FA2H cDNA into a mammalian expression vector (e.g., pcDNA3.1). Use an empty vector as a control.
-
Transfection: Transfect the target cells with the FA2H expression vector or the empty vector using a suitable transfection reagent (e.g., Lipofectamine).
-
Expression Analysis: After 24-48 hours, harvest the cells and verify the overexpression of FA2H by qRT-PCR and Western blotting.
-
Functional Assays: Analyze the effect of FA2H overexpression on 2-OHPA levels and downstream signaling pathways.
Visualizations: Pathways and Workflows
Biosynthesis and Degradation of this compound
Caption: Overview of the biosynthesis and degradation pathways of this compound.
Signaling Pathway Influenced by (R)-2-OHPA
Caption: The AMPK/mTOR/S6K1/Gli1 signaling cascade is modulated by (R)-2-OHPA.
Experimental Workflow for Studying FA2H Function
Caption: A typical experimental workflow to investigate the function of FA2H.
Conclusion
The genetic pathways influencing this compound levels are centered around the biosynthetic activity of FA2H and the degradative activity of the peroxisomal α-oxidation pathway. The resulting levels of 2-OHPA have significant implications for cellular function, extending beyond membrane structure to include the regulation of critical signaling cascades involved in cell growth and survival. A thorough understanding of these pathways, facilitated by the experimental approaches detailed in this guide, is essential for researchers and professionals in drug development aiming to target lipid metabolism for therapeutic intervention in a range of diseases. Future research should focus on obtaining more precise quantitative data on 2-OHPA and elucidating the full spectrum of its downstream signaling effects.
References
- 1. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Breakdown of 2-Hydroxylated Straight Chain Fatty Acids via Peroxisomal 2-Hydroxyphytanoyl-CoA Lyase | Semantic Scholar [semanticscholar.org]
- 10. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 2-Hydroxypalmitic Acid in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypalmitic acid (2-OHPA) is a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position. It is an important intermediate in fatty acid metabolism and is implicated in various cellular processes, including membrane structure and signaling. Abnormal levels of 2-hydroxy fatty acids have been associated with several diseases, making their accurate quantification in biological matrices crucial for research and drug development. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.
Principle
Due to the low volatility of this compound, a two-step derivatization process is employed to enable its analysis by GC-MS. First, the carboxylic acid group is esterified to form a methyl ester. Subsequently, the hydroxyl group is silylated to form a trimethylsilyl (B98337) (TMS) ether. These derivatization steps increase the volatility and thermal stability of the analyte, allowing for excellent chromatographic separation and sensitive mass spectrometric detection. Quantification is achieved by using a stable isotope-labeled internal standard and generating a calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Deuterated internal standard (e.g., Palmitic acid-d3)
-
Methanol (B129727), HPLC grade
-
Chloroform, HPLC grade
-
Hexane (B92381), HPLC grade
-
Sodium chloride (NaCl)
-
Boron trifluoride (BF₃) in methanol (14%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ultrapure water
Sample Preparation: Lipid Extraction from Biological Samples (e.g., Plasma, Tissues)
-
To 100 µL of plasma or 10 mg of homogenized tissue in a glass tube, add a known amount of the deuterated internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully transfer the lower organic phase (chloroform layer) containing the lipids to a new clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen at 40°C.
Derivatization
Step 1: Methyl Esterification
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Seal the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of ultrapure water, and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new tube.
-
Dry the hexane extract under a gentle stream of nitrogen.
Step 2: Silylation
-
To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[1]
-
Seal the tube and heat at 70°C for 60 minutes.[1]
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 180°C
-
Ramp 2: 5°C/min to 250°C, hold for 3 minutes
-
Ramp 3: 20°C/min to 320°C, hold for 12 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions for Quantification:
| Compound | Derivative | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | Methyl ester, TMS ether | ~18-20 min | 315.3 | 73, 175, 358 |
| Palmitic acid-d3 (IS) | Methyl ester | ~15-17 min | 273.3 | 77, 89 |
Note: The exact m/z values and retention times should be confirmed by injecting a standard of the derivatized this compound.
Data Presentation: Quantitative Performance
The following table summarizes the typical quantitative performance of a validated GC-MS method for the analysis of hydroxy fatty acids. These values are representative and may vary depending on the specific matrix and instrumentation.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |
| Calibration Range | 0.1 - 50 µg/mL | The range of concentrations over which the method is linear and accurate. |
| Limit of Detection (LOD) | 0.05 µg/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | 0.15 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | ||
| - Intra-day | < 10% | The relative standard deviation of replicate measurements within the same day. |
| - Inter-day | < 15% | The relative standard deviation of replicate measurements on different days. |
| Accuracy (Recovery) | 85 - 115% | The percentage of the true amount of analyte that is recovered and measured by the method. |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified overview of this compound's metabolic context.
References
Application Note: Quantitative Analysis of 2-Hydroxypalmitic Acid in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypalmitic acid (2-OHPA) is a 16-carbon saturated fatty acid with a hydroxyl group at the alpha position. This metabolite is an important component of sphingolipids and has been implicated in various physiological and pathological processes. It is involved in the regulation of membrane fluidity and has demonstrated potential as an anti-inflammatory and neuroprotective agent. Furthermore, emerging research suggests a role for 2-OHPA in modulating cancer cell chemosensitivity, partially through the inhibition of the mTOR/S6K1/Gli1 signaling pathway. Accurate and sensitive quantification of 2-OHPA in biological matrices is crucial for understanding its roles in health and disease, and for the development of novel therapeutics. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes representative quantitative data for the LC-MS/MS analysis of this compound and other hydroxy fatty acids. These values can serve as a benchmark for method development and validation.
| Parameter | This compound | Other Hydroxy Fatty Acids | Reference |
| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL | 0.1 - 0.9 ng/mL | [1] |
| Limit of Quantitation (LOQ) | 0.4 - 2.6 ng/mL | 0.4 - 2.6 ng/mL | [1] |
| Linearity (r²) | > 0.99 | > 0.99 | Representative |
| Recovery | 85 - 115% | 85 - 115% | Representative |
| Precision (%RSD) | < 15% | < 15% | Representative |
Experimental Protocols
This section details the methodology for the extraction and analysis of this compound from a biological matrix such as plasma.
Materials and Reagents
-
This compound standard
-
This compound-d30 (internal standard)[2]
-
LC-MS grade methanol (B129727), acetonitrile, water, and isopropanol
-
Formic acid (LC-MS grade)
-
Chloroform
-
Nitrogen gas for evaporation
-
1.5 mL microcentrifuge tubes
-
Reversed-phase C18 solid-phase extraction (SPE) cartridges
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution (this compound-d30) at a known concentration.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 600 µL of chloroform.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the lower organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an LC vial for analysis.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 20% B and equilibrate
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
MRM Transitions (to be optimized by the user):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 271.2 | Fragment 1 | 100 | Optimize | Optimize |
| Fragment 2 | 100 | Optimize | Optimize | ||
| This compound-d30 (IS) | 301.4 | Fragment 1 | 100 | Optimize | Optimize |
| Fragment 2 | 100 | Optimize | Optimize |
Note: The precursor ion for this compound in negative mode is [M-H]⁻, with a calculated m/z of 271.2. Common product ions for fatty acids include neutral losses of water and fragments from cleavage of the carbon chain. It is essential to optimize the product ions and collision energies for your specific instrument.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
mTOR/S6K1/Gli1 Signaling Pathway
Caption: Inhibition of the mTOR/S6K1/Gli1 pathway by this compound.
References
Application Notes and Protocols for Derivatization of 2-Hydroxypalmitic Acid for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypalmitic acid, a 2-hydroxy long-chain fatty acid, is a molecule of significant interest in various biological and pathological processes. Its accurate and sensitive detection by mass spectrometry (MS) is crucial for understanding its roles in cellular signaling, metabolism, and disease. However, the inherent chemical properties of this compound, specifically the presence of a polar carboxyl and hydroxyl group, can lead to poor chromatographic resolution, thermal instability, and low ionization efficiency, thereby hindering its direct analysis.
Chemical derivatization is a powerful and often necessary strategy to overcome these analytical challenges. By modifying the functional groups of this compound, its volatility can be increased for gas chromatography-mass spectrometry (GC-MS) analysis, and its ionization efficiency can be significantly enhanced for liquid chromatography-mass spectrometry (LC-MS) analysis. This document provides detailed application notes and protocols for the derivatization of this compound to enable robust and sensitive MS-based quantification.
Derivatization Strategies for GC-MS Analysis
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. This is typically achieved through a two-step process: esterification of the carboxylic acid group and silylation of the hydroxyl group.
Method 1: Two-Step Methylation and Silylation
This is a widely used method for the analysis of hydroxy fatty acids by GC-MS.[1][2] The carboxyl group is first converted to a methyl ester, followed by the conversion of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
Experimental Protocol:
-
Esterification (Methylation):
-
To the dried sample containing this compound, add 1 mL of 2% H₂SO₄ in methanol.
-
Seal the vial and heat at 80°C for 1 hour.
-
After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381).
-
Vortex for 1 minute and centrifuge at 2000 rpm for 5 minutes.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
-
Silylation:
-
To the dried FAMEs, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270).
-
Seal the vial and heat at 60°C for 30 minutes.[3]
-
Cool the vial to room temperature before GC-MS analysis.
-
Quantitative Data Summary: Silylation for GC-MS
| Parameter | Value/Range | Reference |
| Recovery of 2-hydroxy fatty acids | 70.3 ± 6.2% | [4] |
| Methylation Efficiency for 2-hydroxy fatty acids | >95% | [4] |
Method 2: One-Step Methyl Esterification and Methyl Etherification
An alternative one-step procedure utilizes methyl iodide in a polar aprotic solvent to simultaneously generate methyl esters from carboxyl groups and methyl ethers from hydroxyl groups.[4] This method offers simplicity and produces water-stable derivatives.[4]
Experimental Protocol:
-
To the dried sample (approximately 0.5 mg) in a vial, add 0.5 mL of a solution containing methyl iodide and dimethylsulfoxide (DMSO) with powdered sodium hydroxide.
-
Agitate the mixture for 15 minutes at room temperature.
-
Quench the reaction by adding 1 mL of water.
-
Extract the derivatized fatty acids with 2 mL of hexane.
-
Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Quantitative Data Summary: One-Step Methylation/Etherification
| Parameter | Value/Range | Reference |
| Methylation Efficiency for 2-hydroxybehenic acid | >95% | [4] |
Derivatization Strategies for LC-MS Analysis
For LC-MS, derivatization aims to introduce a readily ionizable moiety to enhance the signal in the mass spectrometer, particularly in positive electrospray ionization (ESI) mode.
Method 1: Amidation with Picolylamine
Amidation of the carboxylic acid group with 2-picolylamine or 3-picolylamine introduces a basic pyridine ring, which is easily protonated, leading to a significant increase in detection sensitivity.[3][5][6]
Experimental Protocol:
-
Activation of Carboxylic Acid:
-
To the dried sample, add 200 µL of 2 M oxalyl chloride in dichloromethane.
-
Incubate at 65°C for 5 minutes.
-
Dry the sample under a stream of nitrogen.[6]
-
-
Amidation Reaction:
-
To the dried residue, add 150 µL of 1% 3-picolylamine in acetonitrile.[6]
-
Incubate at room temperature for 10 minutes.
-
Dry the sample under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
Quantitative Data Summary: Picolylamine Derivatization for LC-MS
| Parameter | Value/Range | Reference |
| Improvement in Sensitivity | 2-10 fold compared to tandem MS | [6] |
| Limit of Detection | Low femtomole range | [6] |
| Intra- and Inter-day Coefficients of Variation | < 10% | [6] |
Method 2: Derivatization with 4-Amino-1,1-dimethylpiperidin-1-ium Iodide (ADMI)
This strategy is particularly useful for distinguishing between 2-hydroxy and 3-hydroxy fatty acids. Derivatization with ADMI produces diagnostic fragment ions in LC-MS analysis.[7]
Experimental Protocol:
-
To the fatty acid sample, add a solution of ADMI.
-
The reaction is followed by meta-chloroperoxybenzoic acid (mCPBA) oxidation to locate double bonds in unsaturated hydroxy fatty acids.[7]
-
The derivatized sample is then analyzed by LC-MS.
Non-Derivatization Approach for LC-HRMS
Recent advancements in high-resolution mass spectrometry (HRMS) have enabled the direct analysis of some hydroxy fatty acids without derivatization.[8] This approach simplifies sample preparation but may require highly sensitive instrumentation.
Analytical Method:
-
Chromatography: Reversed-phase liquid chromatography.
-
Mass Spectrometry: High-resolution mass spectrometer operated in negative electrospray ionization (ESI) mode.[8]
Quantitative Data Summary: Non-Derivatization LC-HRMS
| Parameter | Value/Range | Reference |
| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL | [8] |
| Limit of Quantification (LOQ) | 0.4 - 2.6 ng/mL | [8] |
| Linearity (R²) | 0.990 - 0.998 | [8] |
Mandatory Visualizations
Caption: Workflow for two-step derivatization of this compound for GC-MS analysis.
Caption: Workflow for amidation of this compound for LC-MS analysis.
Conclusion
The derivatization of this compound is a critical step for its reliable quantification by mass spectrometry. For GC-MS analysis, a two-step methylation and silylation protocol is robust and widely adopted. For LC-MS analysis, derivatization with picolylamine offers a significant enhancement in sensitivity. The choice of the derivatization method will depend on the available instrumentation, the required sensitivity, and the specific research question. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully analyze this compound in various biological matrices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Improved LC–MS Method for the Determination of Fatty Acids in Red Blood Cells by LC–Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Hydroxypalmitic Acid for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypalmitic acid (2-HPA) is a C16 saturated fatty acid with a hydroxyl group at the alpha-position. This molecule is a crucial component of sphingolipids, particularly in the nervous system, epidermis, and kidneys.[1] As a key constituent of ceramides (B1148491), 2-HPA plays a significant role in the structural integrity and signaling functions of cell membranes.[1] Its involvement in the organization of plasma membrane nanodomains and cellular processes such as oxidative burst highlights its importance in both normal physiology and pathological conditions.[2] The synthesis of 2-HPA is therefore of great interest for research into sphingolipid metabolism, cell signaling, and the development of potential therapeutics for diseases associated with its dysregulation. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound for research purposes.
Biological Significance and Signaling Pathway
This compound is primarily found incorporated into sphingolipids, a class of lipids that are integral to the formation of lipid rafts and the modulation of signal transduction pathways. The biosynthesis of 2-hydroxy sphingolipids follows the general pathway of sphingolipid synthesis, with the key differentiating step being the hydroxylation of the fatty acid at the 2-position, a reaction catalyzed by fatty acid 2-hydroxylase (FA2H).[1]
The incorporation of 2-HPA into ceramides and subsequently into more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, influences membrane fluidity and the localization and activity of membrane-associated proteins.[2] Dysregulation of 2-hydroxy sphingolipid levels has been implicated in various diseases, underscoring the importance of studying the synthesis and function of 2-HPA.
Below is a diagram illustrating the integration of this compound into the sphingolipid metabolic pathway.
Caption: Integration of this compound into Sphingolipid Metabolism.
Synthesis Protocols
For research purposes, this compound can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and asymmetric synthesis. The choice of method depends on the desired yield, purity, and stereospecificity.
Chemical Synthesis: α-Chlorination and Hydrolysis
This two-step method provides a straightforward route to this compound from palmitic acid.[3] The overall workflow is depicted below.
Caption: Chemical Synthesis Workflow for this compound.
Experimental Protocol:
Step 1: α-Chlorination of Palmitic Acid [3]
-
In a round-bottom flask, melt palmitic acid (1 equivalent) at 80 °C.
-
Add phosphorus trichloride (B1173362) (PCl₃, 0.034 equivalents) to the molten fatty acid and stir for 1 hour.
-
Slowly add trichloroisocyanuric acid (TCCA, 0.46 equivalents) over 30 minutes.
-
Continue stirring the mixture for 24 hours at 80 °C.
-
Cool the reaction mixture to room temperature and add ethyl acetate. A white precipitate will form.
-
Remove the solid by filtration.
-
Wash the filtrate with a 10% (w/v) aqueous solution of sodium metabisulfite (B1197395) and then with brine.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum to obtain crude 2-chloropalmitic acid.
Step 2: Hydrolysis of 2-Chloropalmitic Acid to this compound [3]
-
In a separate round-bottom flask, dissolve potassium hydroxide (B78521) (KOH, 4 equivalents) in water and stir at 80 °C for 30 minutes.
-
Add the crude 2-chloropalmitic acid from Step 1 to the KOH solution.
-
Reflux the mixture for 24 hours.
-
Cool the mixture to room temperature and adjust the pH to 1 using 1 M hydrochloric acid (HCl). A white solid will precipitate.
-
Filter the mixture to recover the solid crude this compound.
-
Purify the crude product by trituration with acetonitrile (B52724) (in a 1:3 ratio) to obtain pure this compound as a white solid.
Asymmetric Synthesis using Chiral Auxiliaries
For stereospecific synthesis of 2-hydroxy fatty acids, chiral auxiliaries can be employed to control the stereochemistry of the hydroxylation step. This method is particularly useful for obtaining specific enantiomers for functional studies. A general approach involves the use of an Evans oxazolidinone auxiliary.
Experimental Protocol (General Procedure):
-
Acylation of Chiral Auxiliary: React the chiral auxiliary (e.g., (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone) with palmitoyl (B13399708) chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) to form the N-acyl oxazolidinone.
-
Enolate Formation: Treat the N-acyl oxazolidinone with a strong base (e.g., sodium hexamethyldisilazide, NaHMDS) at low temperature (-78 °C) to generate the corresponding sodium enolate.
-
Asymmetric Hydroxylation: React the enolate with an electrophilic oxygen source, such as 2-(phenylsulfonyl)-3-phenyloxaziridine, to introduce the hydroxyl group stereoselectively at the α-position.
-
Auxiliary Cleavage: Remove the chiral auxiliary by hydrolysis (e.g., with lithium hydroxide) or alcoholysis to yield the enantiomerically enriched this compound.
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly selective alternative for the production of 2-hydroxy fatty acids. Lipases, such as those from Candida antarctica (CALB) and Pseudomonas cepacia, are commonly used for the kinetic resolution of racemic hydroxy fatty acids or for direct hydroxylation, although the latter is less common for α-position. A more common enzymatic approach is the use of fatty acid α-hydroxylases.
Experimental Protocol (Conceptual, based on general lipase (B570770) activity):
-
Reaction Setup: In a suitable organic solvent (e.g., hexane), dissolve palmitic acid.
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, which is immobilized CALB).
-
Hydroxylation/Esterification: While direct α-hydroxylation by lipases is not their primary function, they can be used in kinetic resolutions of racemic this compound esters. For a direct synthesis approach, a fatty acid α-hydroxylase enzyme would be required, typically in a whole-cell or purified enzyme system with appropriate co-factors (e.g., NADPH, O₂).
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-60°C) with constant shaking for a specified period (e.g., 24-72 hours).
-
Work-up and Purification: After the reaction, filter to remove the immobilized enzyme. The solvent is then evaporated, and the product is purified using column chromatography.
Data Presentation
The following table summarizes the quantitative data for the different synthesis methods of 2-hydroxy fatty acids.
| Synthesis Method | Starting Material | Key Reagents/Enzyme | Yield (%) | Purity (%) | Stereoselectivity (ee%) | Reference |
| Chemical Synthesis | Palmitic Acid | TCCA, PCl₃, KOH | 64 | 99.4 | Racemic | [3] |
| Asymmetric Synthesis | Oleic Acid (example) | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, NaHMDS, 2-(phenylsulfonyl)-3-phenyloxaziridine | 78-83 (hydroxylated product) | >98 | 98-99 | (Adapted from a similar synthesis) |
| Enzymatic Synthesis (FA2H) | Palmitic Acid | Fatty Acid 2-Hydroxylase (FA2H) | (Cellular system) | (Cellular system) | Stereospecific for (R)-enantiomer | [4] |
Conclusion
The synthesis of this compound is essential for advancing research in sphingolipid biology and related fields. The chemical synthesis via α-chlorination and hydrolysis offers a high-yielding and pure product, albeit racemic. For studies requiring stereospecificity, asymmetric synthesis using chiral auxiliaries provides a reliable method for obtaining enantiomerically pure 2-HPA. While enzymatic synthesis presents a promising green alternative, further development is needed to establish robust protocols for the preparative-scale synthesis of this compound. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most suitable synthesis strategy for their specific research needs.
References
- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. Sustained activation of sphingomyelin synthase by 2-hydroxyoleic acid induces sphingolipidosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of 2-Hydroxypalmitic Acid's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypalmitic acid (2-OHPA) is a naturally occurring hydroxylated long-chain saturated fatty acid. It is an intermediate in cellular metabolism, particularly in the biosynthesis and metabolism of sphingolipids. Emerging research indicates that 2-OHPA may have significant biological activities, including roles in cancer therapy, inflammatory responses, and neuroprotection. These application notes provide detailed protocols for a range of in vitro assays to investigate the biological functions of 2-OHPA, with a focus on its effects on cancer cell viability, signaling pathways, and potential anti-inflammatory properties.
Data Presentation
The following table summarizes the available quantitative data on the biological activity of this compound and related compounds. It is important to note that specific IC50 and EC50 values for 2-OHPA are not widely available in the current literature, highlighting an area for future research.
| Compound | Assay | Cell Line(s) | Endpoint | IC50/EC50/Concentration | Reference(s) |
| (R)-2-Hydroxypalmitic acid | Cell Viability (MTT Assay) | MKN45, SGC7901 (Gastric Cancer) | Inhibition of cell growth | 50 µM showed significant inhibition | [1] |
| (R)-2-Hydroxypalmitic acid | Chemosensitization to Cisplatin (B142131) | MKN45, SGC7901 (Gastric Cancer) | Enhanced cisplatin-induced cell death | 50 µM enhanced sensitivity | [1][2][3] |
| Palmitic Acid | Cell Viability (MTT Assay) | Ishikawa, ECC-1 (Endometrial Cancer) | Inhibition of cell viability | IC50: 348.2 ± 30.29 µM (Ishikawa), 187.3 ± 19.02 µM (ECC-1) | [4] |
| 2-Hydroxyarachidonic acid | Nitric Oxide (NO) Production | BV-2 (Microglial cells) | Inhibition of LPS-induced NO production | Showed inhibitory activity | [5] |
Experimental Protocols
Cell Viability and Chemosensitization
1.1. MTT Assay for Cell Viability
This protocol determines the effect of 2-OHPA on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Gastric cancer cell lines (e.g., MKN45, SGC7901)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (2-OHPA) stock solution (dissolved in a suitable solvent like DMSO)
-
Cisplatin (for chemosensitization studies)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 2-OHPA (e.g., 10, 25, 50, 100 µM) for 24, 48, or 72 hours. For chemosensitization, co-treat with a fixed concentration of cisplatin.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
1.2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by 2-OHPA.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of 2-OHPA and/or cisplatin.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Analysis of Cellular Signaling Pathways
2.1. Western Blot Analysis of the mTOR/S6K1/Gli1 Pathway
This protocol is used to detect changes in the protein expression and phosphorylation status of key components of the mTOR pathway following treatment with 2-OHPA.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-Gli1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Anti-Inflammatory Activity
3.1. Nitric Oxide (NO) Production Assay
This colorimetric assay measures the production of nitrite (B80452), a stable metabolite of NO, in macrophage-like cells stimulated with lipopolysaccharide (LPS).
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
2-OHPA stock solution
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 2-OHPA for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling of 2-Hydroxypalmitic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypalmitic acid (2-OHPA) is a saturated 2-hydroxy long-chain fatty acid that plays a significant role in cellular processes, including sphingolipid metabolism and signaling pathways. Altered levels of 2-OHPA have been implicated in various diseases, making it a molecule of interest in metabolic research and drug development. Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules within biological systems. By replacing common isotopes (e.g., ¹²C, ¹H) with heavier, non-radioactive isotopes (e.g., ¹³C, ²H), researchers can track the uptake, conversion, and incorporation of 2-OHPA into various cellular components using mass spectrometry. These application notes provide detailed protocols for the use of stable isotope-labeled 2-OHPA in metabolic studies.
Application 1: Tracing the Incorporation of 2-OHPA into Sphingolipids
Objective: To monitor and quantify the incorporation of exogenously supplied, stable isotope-labeled 2-OHPA into downstream sphingolipid species, such as ceramides (B1148491) and sphingomyelin, in cultured cells.
Background: 2-OHPA is a known component of certain sphingolipids. Understanding the dynamics of its incorporation can provide insights into the regulation of sphingolipid metabolism in health and disease.
Methodology: This protocol outlines the use of [U-¹³C₁₆]-2-hydroxypalmitic acid to trace its path into cellular sphingolipids.
Experimental Protocols
Protocol 1: Synthesis of [U-¹³C₁₆]-2-Hydroxypalmitic Acid
Note: The following is a plausible synthetic route based on established organic chemistry principles for fatty acid modification.
Materials:
-
[U-¹³C₁₆]-Palmitic acid
-
Thionyl chloride (SOCl₂)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
AIBN (Azobisisobutyronitrile)
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Acid Chloride Formation: To a solution of [U-¹³C₁₆]-palmitic acid in anhydrous DCM, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain [U-¹³C₁₆]-palmitoyl chloride.
-
α-Bromination: Dissolve the [U-¹³C₁₆]-palmitoyl chloride in CCl₄. Add NBS and a catalytic amount of AIBN. Reflux the mixture under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.
-
Hydrolysis to α-Bromo Acid: Hydrolyze the resulting α-bromo acyl chloride by carefully adding it to ice-cold water with vigorous stirring. Extract the α-bromo-[U-¹³C₁₆]-palmitic acid with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Hydroxylation: Dissolve the α-bromo-[U-¹³C₁₆]-palmitic acid in an aqueous solution of silver nitrate. Heat the mixture at 100°C for 2 hours. Alternatively, hydrolysis can be achieved using aqueous sodium hydroxide followed by acidification with HCl.
-
Purification: Purify the resulting [U-¹³C₁₆]-2-hydroxypalmitic acid using column chromatography on silica (B1680970) gel.
Protocol 2: Cell Culture and Labeling with [U-¹³C₁₆]-2-OHPA
Materials:
-
Cancer cell line of interest (e.g., gastric or colon cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Fatty acid-free bovine serum albumin (BSA)
-
[U-¹³C₁₆]-2-Hydroxypalmitic acid
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.
-
Preparation of Labeling Medium: Prepare a stock solution of [U-¹³C₁₆]-2-OHPA complexed to fatty acid-free BSA. Dissolve [U-¹³C₁₆]-2-OHPA in ethanol (B145695) and add it to a warm (37°C) solution of BSA in PBS to achieve a final molar ratio of 2:1 (fatty acid:BSA).
-
Labeling: Once cells reach the desired confluency, replace the growth medium with fresh medium containing the [U-¹³C₁₆]-2-OHPA-BSA complex at a final concentration of 10-50 µM. Incubate for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of incorporation.
-
Cell Harvest: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add ice-cold methanol (B129727) to quench metabolism and scrape the cells. Collect the cell suspension for lipid extraction.
Protocol 3: Lipid Extraction and Sample Preparation for Mass Spectrometry
Materials:
-
Methanol (ice-cold)
-
Water (LC-MS grade)
-
Internal standards (e.g., C17:0-ceramide)
Procedure:
-
Lipid Extraction (Bligh-Dyer Method): To the methanolic cell suspension, add chloroform and water to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water). Vortex thoroughly and centrifuge to separate the phases.
-
Phase Separation: Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipids in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1).
Protocol 4: LC-MS/MS Analysis of Labeled Sphingolipids
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A linear gradient from 60% B to 100% B over 20 minutes.
-
Flow Rate: 0.3 mL/min
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted analysis.
-
MRM Transitions: Monitor the transition from the precursor ion of the labeled sphingolipid to a characteristic product ion. For example, for a ceramide containing [U-¹³C₁₆]-2-OHPA, the precursor mass will be increased by 16 Da.
Data Presentation
Table 1: Illustrative Quantitative Data for [U-¹³C₁₆]-2-OHPA Incorporation into Ceramides
| Time (hours) | [¹²C]-Ceramide (pmol/mg protein) | [¹³C₁₆]-Ceramide (pmol/mg protein) | % Labeled Ceramide |
| 0 | 150.2 ± 12.5 | 0.0 ± 0.0 | 0.0 |
| 2 | 148.9 ± 11.8 | 15.3 ± 2.1 | 9.3 |
| 6 | 145.1 ± 13.2 | 42.8 ± 4.5 | 22.8 |
| 12 | 142.5 ± 10.9 | 75.6 ± 6.8 | 34.6 |
| 24 | 140.8 ± 12.1 | 110.4 ± 9.7 | 43.9 |
Data are presented as mean ± standard deviation for n=3 biological replicates. This is representative data and will vary based on cell type and experimental conditions.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of 2-OHPA-mediated inhibition of the mTOR/S6K1/Gli1 axis.
Experimental Workflow
Caption: Experimental workflow for tracing stable isotope-labeled 2-OHPA in cultured cells.
Profiling 2-Hydroxypalmitic Acid Using High-Resolution Mass Spectrometry: An Application Guide
Introduction
2-Hydroxypalmitic acid (2-HPA) is a 16-carbon saturated fatty acid with a hydroxyl group at the alpha position.[1] This metabolite is a key component of sphingolipids, which are essential structural elements of cell membranes and are involved in various signaling pathways.[2][3] Altered levels of 2-HPA and other 2-hydroxy fatty acids have been implicated in several diseases, making their accurate quantification in biological samples crucial for researchers, scientists, and drug development professionals. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a sensitive and specific platform for the detailed profiling of 2-HPA. This document provides detailed application notes and protocols for the analysis of 2-HPA in biological matrices.
Application Notes
High-resolution mass spectrometry provides significant advantages for the analysis of this compound, including high mass accuracy and resolution, which aid in the confident identification and differentiation of isomeric species. The methods outlined below are designed for robust and reproducible quantification of 2-HPA in complex biological samples such as plasma and serum.
Biological Significance of this compound
This compound is primarily found as a constituent of sphingolipids, such as ceramides (B1148491) and sphingomyelin. The biosynthesis of 2-hydroxy fatty acids is catalyzed by fatty acid 2-hydroxylase (FA2H).[2][3] These specialized lipids play a critical role in maintaining the integrity of the skin barrier and the myelin sheath in the nervous system.[3] Dysregulation of 2-HPA metabolism has been linked to neurological disorders and other pathological conditions.[3]
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound and related compounds in human plasma, providing a reference for expected physiological levels.
Table 1: Concentration of this compound and Other Fatty Acids in Human Plasma
| Analyte | Concentration in Healthy Controls (nmol/mL) | Concentration in Type 2 Diabetes (nmol/mL) | Concentration in Type 1 Diabetes (nmol/mL) |
| This compound (2-HPA) | Not explicitly quantified in this study | Not explicitly quantified in this study | Not explicitly quantified in this study |
| 7-Hydroxystearic Acid (7-HSA) | 0.11 ± 0.50 | Elevated in some samples | Similar to healthy controls |
| 6-Oxostearic Acid (6-OSA) | 0.04 ± 0.02 | 0.06 ± 0.03 | 0.05 ± 0.03 |
| Ricinoleic Acid | 0.02 - 0.04 | 0.02 - 0.04 | 0.02 - 0.04 |
| Palmitic Acid (C16:0) | 66.44 ± 15.23 | - | - |
| Stearic Acid (C18:0) | 18.92 ± 4.94 | - | - |
Data adapted from a study on free fatty acids in human plasma.[4] Note that while the study quantified various hydroxy fatty acids, specific values for 2-HPA were not detailed in the summary tables.
Experimental Protocols
This section provides detailed protocols for the extraction and analysis of this compound from plasma or serum samples using LC-HRMS.
Protocol 1: Sample Preparation - Protein Precipitation
This protocol is a rapid and straightforward method for the extraction of fatty acids from plasma or serum.[5]
Materials:
-
Human plasma or serum
-
Methanol (B129727) (LC-MS grade)
-
Centrifuge
-
Vortex mixer
-
Autosampler vials
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted fatty acids.
-
Transfer the supernatant to an autosampler vial for LC-HRMS analysis.
Protocol 2: Sample Preparation - Liquid-Liquid Extraction
This protocol offers a more comprehensive extraction of lipids, including 2-HPA, from plasma or serum.[6]
Materials:
-
Human plasma or serum
-
Internal standard (e.g., heptadecanoic acid in chloroform)
-
Methanol (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Nitrogen gas evaporator
-
Hexane (LC-MS grade)
-
Centrifuge
-
Vortex mixer
-
Autosampler vials
Procedure:
-
To 1 mL of plasma in a glass tube, add a known amount of internal standard.
-
Add 2 mL of methanol and 3.9 mL of chloroform.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the lower chloroform phase to a clean glass tube.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 85% methanol in water with 0.2% acetic acid) for LC-HRMS analysis.
Protocol 3: LC-HRMS Analysis
This protocol provides typical parameters for the analysis of 2-HPA using a high-resolution mass spectrometer.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive or Triple TOF)
LC Parameters:
-
Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.2% (v/v) acetic acid
-
Mobile Phase B: Methanol with 0.2% (v/v) acetic acid
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-2 min: 85% B
-
2-12 min: Gradient to 100% B
-
12-22 min: Hold at 100% B
-
22-24 min: Return to 85% B
-
24-30 min: Re-equilibration at 85% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
HRMS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.5 kV
-
Sheath Gas Flow Rate: 35 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Scan Range (m/z): 100 - 1000
-
Resolution: 70,000
-
Data Acquisition: Full scan followed by data-dependent MS/MS of the top 5 most intense ions.
Visualizations
Signaling Pathway
The following diagram illustrates the biosynthesis and degradation of 2-hydroxy fatty acids within the context of sphingolipid metabolism.
Caption: Biosynthesis and degradation pathway of 2-hydroxy fatty acids.
Experimental Workflow
The following diagram outlines the complete experimental workflow for 2-HPA profiling.
Caption: Experimental workflow for 2-HPA profiling.
References
- 1. 2-Hydroxyhexadecanoic acid | C16H32O3 | CID 92836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) [mdpi.com]
- 5. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Hydroxypalmitic Acid in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypalmitic acid (2-OHPA) is a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position.[1] It is a key component of sphingolipids, particularly abundant in the nervous system, epidermis, and kidneys.[2][3] The synthesis and degradation of 2-OHPA are critical for the proper function of various cellular processes, and dysregulation of its metabolism is associated with several diseases, including leukodystrophies and spastic paraparesis.[3] These application notes provide detailed protocols for enzymatic assays involving the synthesis and degradation of 2-OHPA, offering valuable tools for studying the enzymes involved and for the development of potential therapeutic agents.
Metabolic Significance of this compound
2-OHPA is primarily synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H) , a monooxygenase located in the endoplasmic reticulum.[4][5] FA2H hydroxylates palmitic acid to form (R)-2-hydroxypalmitic acid.[4] This 2-hydroxylated fatty acid is then activated to 2-hydroxypalmitoyl-CoA and incorporated into ceramides (B1148491) by ceramide synthases (CerS).[2] These 2-hydroxyceramides serve as precursors for a variety of complex sphingolipids, such as galactosylceramide and sulfatide, which are essential components of the myelin sheath.[6]
The degradation of 2-OHPA occurs via the peroxisomal α-oxidation pathway .[2][3] 2-Hydroxypalmitoyl-CoA is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate-dependent enzyme, to produce pentadecanal (B32716) (a C15 aldehyde) and formyl-CoA.[3] The pentadecanal is subsequently oxidized to pentadecanoic acid (a C15 odd-chain fatty acid).
Enzymatic Assay Protocols
This section provides detailed protocols for measuring the activity of the key enzymes involved in the synthesis and degradation of 2-OHPA.
Protocol 1: Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This assay measures the conversion of a fatty acid substrate (e.g., palmitic acid) to its 2-hydroxylated product by FA2H. The detection of the 2-hydroxylated product can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle:
FA2H, present in microsomal preparations, catalyzes the NADPH-dependent hydroxylation of a fatty acid substrate. The reaction product, 2-hydroxy fatty acid, is then extracted, derivatized, and quantified by GC-MS.
Materials and Reagents:
-
Substrate: Palmitic acid (or a deuterated analog for internal standard)
-
Enzyme Source: Microsomal fraction from tissues or cells expressing FA2H
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Cofactors: NADPH, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase (for NADPH regeneration system)
-
Extraction Solvents: Chloroform, Methanol
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard: A deuterated fatty acid (e.g., [D4]tetracosanoic acid)
Protocol:
-
Microsome Preparation: Isolate microsomes from the tissue or cell line of interest using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Microsomal protein (50-100 µg)
-
NADPH (1 mM)
-
(Optional NADPH regenerating system: 10 mM Glucose-6-phosphate, 1 unit/mL Glucose-6-phosphate dehydrogenase)
-
Palmitic acid (substrate, e.g., 50 µM, solubilized with α-cyclodextrin)
-
Internal standard (e.g., [D4]tetracosanoic acid)
-
Bring the final volume to 200 µL with buffer.
-
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 20 µL of 6 M HCl. Extract the lipids by adding 1 mL of chloroform:methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.
-
Derivatization: Evaporate the solvent from the extracted lipids under a stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS. The this compound-TMS ether will have a characteristic mass spectrum that can be used for quantification relative to the internal standard.
Data Analysis:
Calculate the amount of 2-OHPA produced per unit of time per amount of protein (e.g., pmol/min/mg protein).
Protocol 2: 2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay
This assay measures the cleavage of a 2-hydroxyacyl-CoA substrate (e.g., 2-hydroxypalmitoyl-CoA) by HACL1. The activity can be determined by measuring the formation of the aldehyde product (pentadecanal) or by using a radiolabeled substrate and measuring the release of radiolabeled formate.
Principle:
HACL1, a peroxisomal enzyme, cleaves 2-hydroxyacyl-CoA in a thiamine pyrophosphate (TPP)-dependent manner. The resulting aldehyde can be detected colorimetrically or by HPLC, or the release of [¹⁴C]formate from a [1-¹⁴C]-labeled substrate can be quantified.
Materials and Reagents:
-
Substrate: 2-Hydroxypalmitoyl-CoA (can be synthesized from 2-OHPA)
-
Enzyme Source: Peroxisomal fraction from tissues (e.g., liver) or cells
-
Buffer: Tris-HCl buffer (50 mM, pH 7.5)
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl₂
-
Detection Reagent (for aldehyde): 2,4-Dinitrophenylhydrazine (DNPH)
-
Radiolabeled Substrate (optional): [1-¹⁴C]2-Hydroxypalmitoyl-CoA
-
Scintillation Cocktail (for radiolabeled assay)
Protocol (Aldehyde Detection):
-
Peroxisome Preparation: Isolate a peroxisome-enriched fraction from the tissue or cell line of interest using density gradient centrifugation. Determine the protein concentration.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Peroxisomal protein (20-50 µg)
-
TPP (20 µM)
-
MgCl₂ (0.8 mM)
-
Bovine Serum Albumin (BSA, 6.6 µM)
-
2-Hydroxypalmitoyl-CoA (substrate, e.g., 40 µM)
-
Bring the final volume to 250 µL with buffer.
-
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for 15-30 minutes.
-
Reaction Termination and Aldehyde Detection:
-
Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).
-
Centrifuge to pellet the protein.
-
To the supernatant, add 100 µL of a saturated solution of DNPH in 2 M HCl.
-
Incubate at room temperature for 10 minutes to form the hydrazone derivative.
-
Add 200 µL of 2 M NaOH to develop the color.
-
-
Quantification: Measure the absorbance at a wavelength between 450 and 550 nm. Create a standard curve using known concentrations of pentadecanal.
Data Analysis:
Calculate the amount of pentadecanal produced per unit of time per amount of protein (e.g., nmol/min/mg protein).
Quantitative Data
| Enzyme | Substrate | Km | Vmax/Activity | Organism/Source |
| Fatty Acid 2-Hydroxylase (FA2H) | Tetracosanoic acid | < 0.18 µM | Not specified | Human (recombinant) |
| 2-Hydroxyacyl-CoA Lyase (HACL1) | 2-Hydroxy-3-methylhexadecanoyl-CoA | Not specified | Dependent on enzyme preparation | Rat liver peroxisomes |
Conclusion
The provided protocols offer robust methods for investigating the enzymatic pathways involving this compound. These assays are essential for characterizing the enzymes responsible for its synthesis and degradation, screening for potential inhibitors or activators, and understanding the role of 2-OHPA in health and disease. The adaptability of these protocols allows for their application in various research and drug development settings.
References
- 1. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving peak resolution of 2-Hydroxypalmitic acid isomers in HPLC.
Welcome to the technical support center for the chromatographic analysis of 2-Hydroxypalmitic acid isomers. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the peak resolution of these challenging compounds in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: I am seeing poor or no resolution between my this compound isomers. What should I do first?
Answer: When facing poor resolution or co-elution, a systematic approach to method development is crucial.[1][2] The first step is to ensure your system is functioning correctly and then to optimize the key chromatographic parameters. The resolution of two peaks is governed by the capacity factor (k'), selectivity (α), and column efficiency (N).[3]
A logical troubleshooting workflow can help pinpoint the issue:
Question: My peaks for this compound are tailing. What causes this and how can I fix it?
Answer: Peak tailing for an acidic compound like this compound is often caused by secondary interactions with the stationary phase or issues with the mobile phase pH.[4]
-
Mobile Phase pH: The pH of your mobile phase should be carefully controlled.[4] For a carboxylic acid, using a buffer to maintain a pH at least 1-2 units away from the analyte's pKa can ensure consistent ionization and prevent peak tailing.[4] Adding a small amount of a weak acid like formic acid or acetic acid to the mobile phase can help produce sharp peaks.[5]
-
Secondary Interactions: Tailing can occur due to interactions with residual silanol (B1196071) groups on silica-based columns.[4][6] Lowering the mobile phase pH can help suppress the ionization of these silanols. Using a high-purity, base-deactivated silica (B1680970) column can also minimize these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting to see if the peak shape improves.[7]
Question: How do I choose the right HPLC column to separate this compound isomers?
Answer: The choice of column is critical and depends on the type of isomers you are trying to separate (positional vs. enantiomers).[4]
-
For Positional Isomers: A high-resolution reversed-phase column, such as a C18, is a good starting point.[4] For isomers with similar hydrophobicity, columns that offer greater shape selectivity, like a cholesterol-bonded or phenyl-hexyl phase, can provide better separation.[4][8]
-
For Enantiomers (R/S isomers): Separation of enantiomers requires a Chiral Stationary Phase (CSP).[4][9] Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely effective for a broad range of chiral compounds, including hydroxy acids.[4][10][11] Macrocyclic glycopeptide phases are another common choice.[4]
Question: How can I use mobile phase optimization to improve the resolution of my isomers?
Answer: Mobile phase optimization is a powerful tool for improving peak resolution.[12][13] Key parameters to adjust include the organic solvent, pH, and use of gradient elution.
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) control retention and can significantly influence selectivity.[4] Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the elution order and improve separation.[2]
-
Mobile Phase pH: As this compound is a carboxylic acid, the mobile phase pH affects its degree of ionization.[4][13] Buffering the mobile phase to a consistent pH is critical for reproducible retention times.[4] Typically, for reversed-phase separation of acids, a pH in the range of 2.5-3.5 is used to suppress ionization.[4]
-
Gradient Elution: For complex mixtures or when isomers have different polarities, a gradient elution, where the mobile phase composition is changed over time, can be highly effective.
| Parameter | Recommendation for this compound Isomers | Rationale |
| Organic Solvent | Acetonitrile or Methanol | Different solvents provide different selectivities; test both to see which gives better resolution.[2][4] |
| Aqueous Phase | Deionized water with 0.1% Formic Acid or Acetic Acid | Suppresses ionization of the carboxylic acid group, leading to better peak shape and retention.[4][5] |
| Buffer | Phosphate or Acetate buffer | Maintains a stable pH for reproducible results, especially if operating near the pKa of the analyte.[4][14] |
| Elution Mode | Gradient Elution (e.g., increasing organic solvent over time) | Often necessary to resolve isomers with slightly different polarities while minimizing run time.[4][15] |
Question: Can changing the column temperature improve my separation?
Answer: Yes, column temperature is a critical parameter that affects retention time, selectivity, and efficiency.[16][17]
-
Increased Temperature: Generally, increasing the column temperature (e.g., to 30-40°C) decreases solvent viscosity, which can lead to sharper peaks (higher efficiency) and shorter run times.[16][17] It can also change the selectivity between two peaks, potentially resolving a co-eluting pair.[3][16]
-
Decreased Temperature: In some specific cases, such as with silver-ion HPLC, lower temperatures can actually improve resolution for fatty acid isomers.[6][18]
It is recommended to evaluate a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimum for your specific separation.[16]
Frequently Asked Questions (FAQs)
Q1: What are the main types of isomers of this compound I need to consider for separation? A1: this compound has a chiral center at the second carbon, giving rise to two enantiomers: (R)-2-hydroxypalmitic acid and (S)-2-hydroxypalmitic acid. Additionally, there are 15 other positional isomers where the hydroxyl group is at a different position on the palmitic acid chain (e.g., 3-hydroxypalmitic acid, 10-hydroxypalmitic acid, etc.).[19] Your analytical method must be chosen based on whether you need to separate enantiomers or positional isomers.
Q2: Is derivatization necessary for the HPLC analysis of this compound? A2: Derivatization is not always necessary for HPLC analysis, unlike GC where it is often required to increase volatility.[8] However, it can be highly beneficial.[20] Derivatizing the carboxylic acid or hydroxyl group can introduce a chromophore or fluorophore, significantly increasing detection sensitivity, especially for UV or fluorescence detectors.[20][21][22] For separating enantiomers, derivatization with a chiral agent can allow for separation on a standard achiral column.[23]
| Derivatization Approach | Target Functional Group | Benefit | Common Reagents |
| UV-Absorbing Tag | Carboxylic Acid | Enhances sensitivity for UV detection. | 2,4'-dibromoacetophenone[24][25] |
| Fluorescent Tag | Carboxylic Acid | Provides very high sensitivity with a fluorescence detector. | Dansyl chloride[22] |
| Chiral Derivatization | Carboxylic Acid or Hydroxyl | Creates diastereomers that can be separated on an achiral column.[23] | Enantiomerically pure amines or alcohols |
Q3: What is a good starting flow rate for my method? A3: For a standard analytical HPLC column (e.g., 4.6 mm internal diameter), a flow rate of 1.0 mL/min is a common starting point.[4] Reducing the flow rate can sometimes improve separation efficiency and lead to better resolution, as predicted by the Van Deemter equation.[4] However, this will also increase the analysis time.
Q4: My sample is not dissolving well in the mobile phase. What should I do? A4: It is always best to dissolve your sample in the initial mobile phase whenever possible.[4] If solubility is an issue, you may need to dissolve the sample in a stronger solvent (e.g., pure acetonitrile or methanol). However, be aware that injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[7] If this is the case, try to inject the smallest possible volume.
Experimental Protocols
Protocol 1: General Purpose Method for Positional Isomer Screening
This protocol provides a starting point for separating positional isomers of this compound using reversed-phase HPLC.
-
HPLC System: Standard HPLC with UV, Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) detector.
-
Column: High-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient Program:
-
0-2 min: 60% B
-
2-20 min: 60% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C.[16]
-
Detection: UV at 210 nm (if no derivatization is used).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B. Ensure the sample is fully dissolved before injection.
Protocol 2: Chiral Separation Method for Enantiomers
This protocol provides a starting point for separating the (R) and (S) enantiomers of this compound using a chiral stationary phase.
-
HPLC System: Standard HPLC with UV detector.
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).[9][10][11]
-
Mode: Normal Phase.
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) containing 0.1% Trifluoroacetic Acid (TFA).[10]
-
Note: The ratio of hexane (B92381) to alcohol is the most critical parameter for adjusting retention and resolution. Test different ratios (e.g., 95:5, 80:20) to optimize.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25°C.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. aocs.org [aocs.org]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. hplc.eu [hplc.eu]
- 9. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 15. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 16. chromtech.com [chromtech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Derivatization in HPLC - HTA [hta-it.com]
- 21. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Minimizing sample degradation during 2-Hydroxypalmitic acid extraction.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing sample degradation during the extraction of 2-Hydroxypalmitic acid (2-OHPA).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: Standard lipid extraction methods are commonly adapted for 2-OHPA. These include:
-
Folch Method: A widely used technique employing a chloroform:methanol (2:1 v/v) solvent system. It is highly effective for recovering a broad range of lipids, including hydroxy fatty acids.
-
Bligh & Dyer Method: A modification of the Folch method that uses a different ratio of chloroform:methanol:water (1:2:0.8 v/v/v) and is suitable for samples with high water content.
-
Solid-Phase Extraction (SPE): This technique is often used for sample cleanup and fractionation after an initial solvent extraction. It can help to isolate hydroxy fatty acids from other lipid classes.
Q2: What are the primary causes of this compound degradation during extraction?
A2: The primary causes of 2-OHPA degradation are similar to those for other fatty acids and include:
-
Oxidation: The hydroxyl group and any potential double bonds in the carbon chain are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and metal ions. This can lead to the formation of aldehydes, ketones, and other degradation products.
-
Enzymatic Degradation: If the biological sample is not properly handled, endogenous enzymes such as lipases and oxidases can degrade 2-OHPA.
-
Extreme pH and High Temperatures: Harsh acidic or alkaline conditions, as well as high temperatures, can lead to chemical degradation of the fatty acid.
Q3: How can I prevent the degradation of this compound during extraction?
A3: To minimize degradation, consider the following precautions:
-
Work Quickly and at Low Temperatures: Perform the extraction on ice or in a cold room to reduce the rate of chemical reactions and enzymatic activity.
-
Use Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the extraction solvents can effectively quench free radicals and prevent oxidation.
-
Use an Inert Atmosphere: Purging storage vials and the extraction environment with an inert gas like nitrogen or argon can displace oxygen and minimize oxidation.
-
Protect from Light: Use amber glass vials or cover your glassware with aluminum foil to prevent photo-oxidation.
-
Control pH: Maintain a neutral or slightly acidic pH during extraction to prevent acid or base-catalyzed degradation.
Q4: What is the importance of derivatization for 2-OHPA analysis?
A4: Derivatization is a critical step for the analysis of hydroxy fatty acids by gas chromatography-mass spectrometry (GC-MS). It involves converting the carboxylic acid and hydroxyl groups into less polar and more volatile derivatives (e.g., trimethylsilyl (B98337) ethers). This improves chromatographic separation and enhances detection sensitivity. For liquid chromatography-mass spectrometry (LC-MS), derivatization may also be used to improve ionization efficiency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low 2-OHPA Yield | Incomplete cell lysis and extraction. | - Ensure thorough homogenization of the tissue sample. - Perform a second extraction of the sample pellet and combine the supernatants. |
| Inefficient phase separation. | - Centrifuge at a higher speed or for a longer duration. - Ensure the correct ratios of solvents and water are used. | |
| Adsorption to glassware. | - Use silanized glassware to minimize surface adsorption. | |
| High Variability in Results | Inconsistent sample homogenization. | - Standardize the homogenization procedure for all samples. |
| Sample degradation. | - Implement the preventative measures outlined in the FAQs (use of antioxidants, low temperature, inert atmosphere). | |
| Matrix effects in LC-MS analysis. | - Phospholipids are a major contributor to matrix-induced ionization suppression. Use a phospholipid depletion sample preparation strategy. - Optimize chromatographic separation to avoid co-elution of 2-OHPA with interfering compounds. | |
| Presence of Unexpected Peaks in Chromatogram | Oxidation or degradation products. | - Review and optimize your sample handling and extraction procedure to minimize degradation. - Use fresh, high-purity solvents. |
| Contaminants from plastics or glassware. | - Use high-quality glass and solvent-resistant plasticware. - Thoroughly clean all glassware before use. | |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of lipids or other macromolecules. | - Gently swirl instead of vigorously shaking the separatory funnel to reduce agitation.[1] - Centrifuge the sample to break the emulsion.[1] - Add a small amount of a different organic solvent to alter the solvent properties and break the emulsion.[1] |
Data Presentation
The following table summarizes the recovery of this compound from spiked milk samples using a liquid-liquid extraction method followed by LC-HRMS analysis. This data indicates the efficiency of the extraction method at different concentration levels.
| Analyte | Spiking Level (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| This compound | 5 | 95.3 | 5.2 |
| 25 | 92.1 | 4.8 | |
| 100 | 98.6 | 3.1 |
Data adapted from a study on the determination of free hydroxy fatty acids in cow and goat milk.[2]
Experimental Protocols
Protocol 1: General Lipid Extraction (Folch Method)
This protocol describes a standard procedure for the extraction of total lipids, including 2-OHPA, from biological tissues.
Materials:
-
Tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Butylated hydroxytoluene (BHT)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen gas stream
Procedure:
-
Homogenization:
-
Weigh the frozen tissue sample (e.g., 100 mg).
-
Add 20 volumes of ice-cold chloroform:methanol (2:1 v/v) containing 0.01% BHT.
-
Homogenize the sample thoroughly on ice until a uniform suspension is achieved.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture gently for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Transfer the organic phase to a clean glass tube.
-
-
Drying:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Storage:
-
Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1 v/v).
-
Store the extract at -80°C under a nitrogen atmosphere until analysis.
-
Visualizations
Caption: Workflow for this compound extraction.
Caption: Troubleshooting flowchart for low 2-OHPA yield.
References
- 1. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of 2-Hydroxy Fatty Acids from Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the recovery of 2-hydroxy fatty acids from plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor recovery of 2-hydroxy fatty acids from plasma?
Poor recovery of 2-hydroxy fatty acids can stem from several factors throughout the analytical workflow. Key areas to investigate include:
-
Suboptimal Extraction Method: The choice of extraction—whether liquid-liquid extraction (LLE) or solid-phase extraction (SPE)—and the specific solvents or sorbents used can significantly impact recovery. 2-hydroxy fatty acids are polar lipids, and their recovery can be poor if the extraction method is optimized for nonpolar lipids.
-
Inefficient Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is essential to increase the volatility of the fatty acids.[1] Incomplete or inefficient derivatization of the hydroxyl and carboxyl groups will lead to poor chromatographic performance and low recovery.
-
Sample Handling and Storage: Repeated freeze-thaw cycles of plasma samples can lead to lipid degradation. Improper storage conditions can also affect the stability of 2-hydroxy fatty acids.
-
Low Abundance in Plasma: 2-hydroxy fatty acids are often present at low concentrations in biological matrices, making their detection and quantification challenging.[2]
-
pH of the Sample: The pH during extraction is critical. For acidic molecules like fatty acids, the sample should be acidified to protonate the carboxyl group, making them less polar and more amenable to extraction with organic solvents.
Q2: Which extraction method is better for 2-hydroxy fatty acids: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE can be effective for extracting 2-hydroxy fatty acids from plasma, but the optimal choice depends on the specific experimental goals, such as sample throughput and desired purity of the extract.
-
Liquid-Liquid Extraction (LLE): Traditional methods like the Folch, Bligh-Dyer, and Matyash extractions are widely used for lipid extraction.[3][4][5] While effective, these methods can be labor-intensive and may have issues with reproducibility.[3][6] For 2-hydroxy fatty acids, which have higher polarity, the choice of solvents is crucial. Methods using methyl-tert-butyl ether (MTBE), such as the Matyash method, have shown improved recovery for a broad range of lipid classes.[4]
-
Solid-Phase Extraction (SPE): SPE offers a more automated and high-throughput alternative to LLE.[3][6] It can provide cleaner extracts by selectively binding and eluting the analytes of interest. For acidic compounds like 2-hydroxy fatty acids, a polymeric SPE phase can be effective.[7] It is important to select the appropriate sorbent and elution solvents to ensure good recovery.
Q3: Why is derivatization necessary for the GC-MS analysis of 2-hydroxy fatty acids, and what are the common issues?
Derivatization is a critical step for the analysis of 2-hydroxy fatty acids by GC-MS. Due to their polar carboxyl and hydroxyl groups, these compounds have low volatility and may interact with the GC column, leading to poor peak shape and inaccurate quantification.[1] Derivatization converts these polar groups into more volatile and less polar derivatives.[1]
Common derivatization techniques include:
-
Esterification: Converts the carboxylic acid group to a methyl ester (FAME).[1]
-
Silylation: Converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.[1][8]
Common Issues:
-
Incomplete Reaction: The derivatization reaction may not go to completion, resulting in a mixture of derivatized and underivatized analytes. This leads to lower signal intensity for the desired derivative.
-
Derivative Instability: Some derivatives, like TMS ethers, can be sensitive to moisture and may degrade over time.[9]
-
Matrix Effects: Components in the plasma extract can interfere with the derivatization reaction.
Troubleshooting Guides
Guide 1: Low Recovery After Liquid-Liquid Extraction (LLE)
| Potential Cause | Recommended Action |
| Incorrect Solvent Polarity | For polar lipids like 2-hydroxy fatty acids, ensure the solvent system has appropriate polarity. Consider using an MTBE-based method (e.g., Matyash) which can be more efficient for a wider range of lipids.[4] |
| Incorrect Sample pH | Acidify the plasma sample (e.g., with formic acid) before extraction to protonate the carboxylic acid group of the fatty acids. This reduces their polarity and improves partitioning into the organic phase. |
| Insufficient Mixing/Vortexing | Ensure thorough mixing of the plasma sample with the extraction solvents to maximize the surface area for extraction. |
| Phase Separation Issues | After adding all solvents, ensure complete phase separation by adequate centrifugation. Incomplete separation can lead to carryover of the aqueous phase and loss of analyte into the wrong phase. |
| Precipitation of Lipids | In some single-phase extraction methods using polar solvents like methanol (B129727) or acetonitrile, less polar lipids can precipitate out.[10] While 2-hydroxy fatty acids are more polar, complex formation with other lipids could lead to co-precipitation. |
Guide 2: Low Recovery After Solid-Phase Extraction (SPE)
| Potential Cause | Recommended Action |
| Inappropriate Sorbent | Ensure the SPE sorbent is suitable for acidic compounds. A polymeric reversed-phase sorbent is often a good choice.[7] Anion exchange sorbents can also be used, but may suffer from interference from other endogenous anions in plasma.[7] |
| Sample Pre-treatment | Acidify the plasma sample before loading it onto the SPE cartridge to ensure the 2-hydroxy fatty acids are in their neutral form for retention on a reversed-phase sorbent. |
| Incorrect Wash Solvents | The wash solvent should be strong enough to remove interferences but not so strong that it elutes the 2-hydroxy fatty acids. A wash with a low percentage of organic solvent is typically used. |
| Inadequate Elution Solvent | The elution solvent must be strong enough to desorb the analytes from the sorbent. For reversed-phase SPE, this is typically a high percentage of an organic solvent like methanol or acetonitrile. It may be necessary to add a small amount of a weak acid or base to the elution solvent to facilitate elution. |
| Flow Rate | Both loading and elution flow rates can affect recovery. A slower flow rate generally allows for better interaction between the analyte and the sorbent, improving retention and elution. |
Guide 3: Issues with Derivatization for GC-MS Analysis
| Potential Cause | Recommended Action |
| Moisture in the Sample | Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can deactivate the reagents, especially silylating agents.[9] |
| Incorrect Reagent Amount | Use a sufficient excess of the derivatization reagent to ensure the reaction goes to completion. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Some derivatization reactions require heating to proceed efficiently.[1] |
| Matrix Interference | If matrix effects are suspected, further cleanup of the extract before derivatization may be necessary. This could involve an additional SPE step. |
| Derivative Degradation | Analyze the derivatized samples as soon as possible. If storage is necessary, keep them in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. |
Experimental Protocols
Protocol 1: Modified Matyash Liquid-Liquid Extraction
This protocol is adapted from the Matyash method, which uses MTBE as a less toxic alternative to chloroform.[4]
-
To 100 µL of plasma in a glass tube, add an appropriate internal standard.
-
Add 300 µL of methanol and vortex for 30 seconds.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
To induce phase separation, add 250 µL of water and vortex for 20 seconds.[4]
-
Centrifuge at 1000 x g for 10 minutes.
-
Carefully collect the upper organic layer, which contains the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Acidic Lipids
This is a general protocol for the extraction of acidic analytes from plasma using a polymeric SPE cartridge.
-
Condition the SPE Cartridge: Add 1 mL of methanol to the cartridge, followed by 1 mL of water.
-
Pre-treat the Sample: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water.
-
Load the Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Dry the Cartridge: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
Elute the Analytes: Elute the 2-hydroxy fatty acids with 1 mL of methanol into a clean collection tube.
-
Dry the Eluate: Dry the eluate under a stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a suitable solvent for derivatization or direct analysis.
Protocol 3: Two-Step Derivatization for GC-MS Analysis
This protocol involves esterification of the carboxyl group followed by silylation of the hydroxyl group.
-
Esterification (FAME formation):
-
To the dried lipid extract, add 500 µL of 2% sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
Add 500 µL of water and 500 µL of hexane (B92381). Vortex to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer to a new vial and dry it completely under nitrogen.
-
-
Silylation (TMS Ether formation):
Visualizations
Caption: Troubleshooting workflow for poor recovery of 2-hydroxy fatty acids.
Caption: General analytical workflow for 2-hydroxy fatty acids in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. schebb-web.de [schebb-web.de]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. marinelipids.ca [marinelipids.ca]
- 9. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Derivatization for 2-Hydroxypalmitic Acid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-Hydroxypalmitic acid (2-HPA) for gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of two polar functional groups: a carboxylic acid and a hydroxyl group.[1] These groups can interact with the GC column's stationary phase, leading to poor chromatographic peak shape, tailing, and inaccurate quantification.[1][2] Derivatization converts these polar groups into less polar and more volatile derivatives, making the molecule suitable for GC analysis.[1]
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods involve silylation and a two-step esterification followed by silylation.
-
Silylation: This is a one-step method that derivatizes both the carboxylic acid and hydroxyl groups simultaneously. Commonly used reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[2][3][4] This creates trimethylsilyl (B98337) (TMS) esters and ethers.
-
Esterification followed by Silylation: This two-step process first converts the carboxylic acid to a methyl ester (Fatty Acid Methyl Ester or FAME) using reagents like Boron trifluoride-methanol (BF3-methanol).[2] The hydroxyl group is then derivatized using a silylating agent like BSTFA.
Q3: Which derivatization method should I choose?
A3: The choice of method depends on your specific analytical needs.
-
Silylation (e.g., with BSTFA) is a straightforward, one-step reaction that can derivatize multiple functional groups, which is advantageous if you are analyzing other hydroxy acids or compounds with active hydrogens in your sample.[2]
-
Esterification followed by silylation can sometimes provide cleaner mass spectra, as it selectively targets the different functional groups in separate steps.
Q4: My derivatization reaction seems incomplete. What could be the cause?
A4: Incomplete derivatization can be caused by several factors:
-
Presence of Moisture: Silylation reagents are highly sensitive to moisture.[2][4] Ensure your sample and solvents are anhydrous. Consider using a drying agent like anhydrous sodium sulfate (B86663).
-
Insufficient Reagent: A sufficient molar excess of the derivatizing agent is necessary to drive the reaction to completion.[4] A general guideline is at least a 2:1 molar ratio of the silylating reagent to active hydrogens.[4]
-
Suboptimal Reaction Time and Temperature: Derivatization reactions require specific temperatures and durations to proceed to completion. These conditions may need to be optimized for your specific analyte and sample matrix.[2]
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly. Use high-quality reagents and adhere to the manufacturer's storage recommendations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks for 2-HPA derivative | Incomplete derivatization. | - Ensure sample and solvents are anhydrous.[2] - Increase the amount of derivatizing reagent.[4] - Optimize reaction time and temperature (see tables below).[2] - Use fresh, high-quality derivatization reagents. |
| Sample degradation. | - Check the stability of your sample under the derivatization conditions. | |
| GC-MS system issue. | - Verify GC-MS performance with a known standard. - Check for leaks in the injection port or column connections.[5] | |
| Peak tailing for the 2-HPA derivative | Interaction of underivatized analyte with the column. | - Re-optimize the derivatization procedure to ensure complete reaction. |
| Active sites in the GC system. | - Use a deactivated inlet liner.[6] - Condition the GC column according to the manufacturer's instructions. | |
| Column contamination. | - Bake out the column at a high temperature (within its limits). - Trim the first few centimeters of the column.[6] | |
| Multiple peaks for the 2-HPA derivative | Formation of different derivatives (e.g., partial derivatization). | - Ensure derivatization goes to completion by optimizing conditions. |
| Isomer separation. | - This is less likely for 2-HPA itself but could occur with other fatty acids in the sample. Confirm peak identity with mass spectrometry. | |
| Contamination. | - Run a reagent blank to check for interfering peaks from solvents or reagents. | |
| Poor reproducibility of results | Inconsistent derivatization. | - Standardize all derivatization parameters (volumes, times, temperatures). - Use an internal standard to correct for variations. |
| Sample matrix effects. | - Perform a matrix-matched calibration. - Consider a sample cleanup step (e.g., solid-phase extraction) before derivatization. |
Experimental Protocols
Protocol 1: One-Step Silylation using BSTFA + TMCS
This protocol is adapted for the simultaneous derivatization of the carboxyl and hydroxyl groups of this compound.
Materials:
-
Dried this compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place the dried sample (e.g., 100 µg) into a reaction vial.
-
Add 100 µL of anhydrous solvent to dissolve the sample.
-
Add 50 µL of BSTFA with 1% TMCS.[2]
-
Cap the vial tightly and vortex for 10-30 seconds.
-
Heat the vial at 60-80°C for 60 minutes.[2][7] The optimal temperature and time may require adjustment.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. If necessary, it can be further diluted with an appropriate solvent.
Protocol 2: Two-Step Esterification and Silylation
This protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.
Step 1: Esterification with BF3-Methanol Materials:
-
Dried this compound sample
-
14% Boron trifluoride in methanol (B129727) (BF3-methanol)
-
Anhydrous hexane (B92381)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Place the dried sample into a reaction vial.
-
Add 100 µL of 14% BF3-methanol.[2]
-
Cap the vial and heat at 60°C for 60 minutes.[2]
-
Cool to room temperature.
-
Add 0.5 mL of saturated NaCl solution and vortex.[2]
-
Add 0.6 mL of hexane, vortex, and allow the layers to separate.[2]
-
Carefully transfer the upper hexane layer containing the fatty acid methyl ester to a new vial containing anhydrous Na2SO4 to remove any residual water.[2]
-
Evaporate the hexane under a gentle stream of nitrogen.
Step 2: Silylation of the Hydroxyl Group Materials:
-
Dried 2-hydroxypalmitate (B1264574) methyl ester from Step 1
-
BSTFA with 1% TMCS
-
Anhydrous solvent
Procedure:
-
Re-dissolve the dried methyl ester in 100 µL of an anhydrous solvent.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial, vortex, and heat at 60°C for 30-60 minutes.
-
Cool to room temperature before GC-MS analysis.
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Silylation of Hydroxy Fatty Acids
| Parameter | Condition Range | Reference |
| Reagent | BSTFA + 1% TMCS | [1][2] |
| Sample Amount | 1-100 µg | [1] |
| Reagent Volume | 50-100 µL | [2][7] |
| Reaction Temperature | 60 - 100°C | [1] |
| Reaction Time | 30 - 60 minutes | [1][2][7] |
Table 2: Typical Reaction Conditions for Esterification of Fatty Acids
| Parameter | Condition Range | Reference |
| Reagent | 14% BF3-Methanol | [2] |
| Sample Amount | 1-100 µg | |
| Reagent Volume | 50-200 µL | [2] |
| Reaction Temperature | 60 - 100°C | |
| Reaction Time | 15 - 60 minutes | [2] |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for 2-HPA derivatization and GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. gcms.cz [gcms.cz]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. lipidmaps.org [lipidmaps.org]
Addressing matrix effects in 2-Hydroxypalmitic acid quantification.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the quantification of 2-Hydroxypalmitic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal during LC-MS/MS analysis, which can negatively affect the accuracy, precision, and sensitivity of quantification.[2]
Q2: What are the primary causes of matrix effects in the analysis of this compound from biological samples?
A: In biological matrices such as plasma, serum, or tissue homogenates, the most significant contributors to matrix effects are phospholipids (B1166683).[3] These abundant lipids can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source. Other sources of interference include salts, proteins, and other endogenous metabolites.[3]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spiking: This is a quantitative approach. The signal response of this compound in a clean solvent is compared to the response of the analyte spiked into a blank matrix extract that has undergone the full sample preparation procedure. The ratio of these responses provides a quantitative measure of the matrix effect.[2][4]
Q4: What is an appropriate internal standard for the quantification of this compound?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For this compound, a deuterated standard such as This compound-d30 is an excellent choice.[5] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for signal variations.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Low or no recovery of this compound after sample extraction.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Extraction Method | Switch between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) to determine the most efficient method for your sample matrix.[7] |
| Incorrect pH during LLE | Ensure the pH of the aqueous phase is acidic (pH < 4) before extraction with an organic solvent. This protonates the carboxylic acid group of this compound, making it less polar and more soluble in the organic phase. |
| Inefficient SPE Elution | Optimize the elution solvent for the SPE cartridge. A solvent mixture with the appropriate polarity is crucial to disrupt the interaction between the analyte and the sorbent. For reversed-phase SPE, a common elution solvent is methanol (B129727) or acetonitrile (B52724) with a small percentage of acid (e.g., formic acid). |
| Analyte Adsorption | Fatty acids can adsorb to plasticware. Use polypropylene (B1209903) tubes and pipette tips, or silanized glassware to minimize this effect. |
Issue 2: Significant ion suppression is observed.
| Possible Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | Enhance sample clean-up using techniques specifically designed to remove phospholipids, such as certain SPE protocols or phospholipid removal plates.[3] |
| Poor Chromatographic Resolution | Optimize the LC gradient to better separate this compound from the bulk of the matrix components. A longer, shallower gradient can improve resolution.[4] |
| High Concentration of Matrix Components | If the sample matrix is highly concentrated, consider diluting the final extract before injection, provided the analyte concentration remains above the lower limit of quantification. |
| Inappropriate Ionization Source Conditions | Optimize ion source parameters such as temperature, gas flows, and voltages to maximize the signal for this compound and minimize the influence of interfering compounds. |
Issue 3: Poor peak shape (e.g., tailing, splitting).
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent to remove strongly retained matrix components. If the problem persists, consider replacing the guard column or the analytical column.[8] |
| Secondary Interactions with the Column | The free carboxyl group of this compound can interact with active sites on the silica-based stationary phase, causing peak tailing. Adding a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can suppress this interaction. |
| Injection Solvent Mismatch | Ensure the solvent used to reconstitute the final extract is of similar or weaker elution strength than the initial mobile phase conditions to avoid peak distortion.[9] |
| Column Overload | Injecting too much analyte can lead to peak fronting or tailing. If this is suspected, dilute the sample and re-inject.[8] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected performance characteristics for different extraction methods based on literature for lipid analysis.
Table 1: Qualitative Comparison of LLE and SPE for Lipid Analysis
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Lower | Higher, tunable by sorbent and solvent choice |
| Removal of Interferences | Moderate | High |
| Potential for Emulsion Formation | High | Low |
| Solvent Consumption | High | Low |
| Ease of Automation | Difficult | Readily automated |
| Reproducibility | Can be lower due to manual nature | Generally higher, especially when automated |
Table 2: Recovery and Reproducibility of Lipid Classes by SPE and LLE from Human Plasma [10]
| Lipid Class | SPE (% Recovery) | LLE (Folch) (% Recovery) | SPE (%RSD) | LLE (Folch) (%RSD) |
| Free Fatty Acids (FA) | >70% | >80% | 5.9% | 7.9% |
| Phosphatidylcholines (PC) | >80% | >85% | 5.9% | 7.9% |
| Lysophosphatidylcholines (LPC) | >85% | >90% | 5.9% | 7.9% |
| Phosphatidylethanolamines (PE) | >80% | >85% | 5.9% | 7.9% |
| Triacylglycerols (TG) | >70% | >75% | 5.9% | 7.9% |
Note: This table presents generalized data for lipid classes. Specific recovery for this compound may vary and should be experimentally determined.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking [4]
-
Prepare three sets of samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spiked Matrix): Take at least six different lots of blank biological matrix and process them through the entire sample preparation procedure. After the final evaporation step, reconstitute the dried extracts with the standard solution from Set A.
-
Set C (Pre-Extraction Spiked Matrix): Spike the blank biological matrix with the standard solution at the same concentration as Set A before starting the sample preparation procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
-
-
Recovery (RE) % = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound-d30).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 600 µL of water containing 0.1% formic acid.
-
-
SPE Procedure (Reversed-Phase C18):
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of water with 0.1% formic acid through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile containing 0.1% formic acid.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting workflow for this compound quantification issues.
References
- 1. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bme.psu.edu [bme.psu.edu]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ionization Properties of Phospholipids Determined by Zeta Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Abundance 2-Hydroxy Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-abundance 2-hydroxy fatty acids (2-OHFAs).
Frequently Asked Questions (FAQs)
Q1: Why is the detection of low-abundance 2-hydroxy fatty acids challenging?
A1: The analysis of low-abundance 2-hydroxy fatty acids presents several analytical challenges:
-
Poor Ionization Efficiency: Fatty acids, including 2-OHFAs, inherently exhibit poor ionization in common mass spectrometry sources, leading to low signal intensity.[1][2][3]
-
Low Abundance: These molecules are often present at very low concentrations in complex biological matrices, making them difficult to detect above the background noise.[4][5]
-
Structural Similarity: 2-OHFAs are structurally similar to other fatty acid isomers (e.g., 3-hydroxy fatty acids), which can lead to co-elution and difficulty in differentiation during chromatographic separation.[6][7]
-
Matrix Effects: Biological samples contain a multitude of other molecules that can interfere with the ionization of the target analytes, a phenomenon known as ion suppression.[4]
Q2: What is the most common analytical technique for 2-hydroxy fatty acid analysis?
A2: The most prevalent and powerful technique for the analysis of 2-hydroxy fatty acids is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8][9] This method provides the necessary selectivity and sensitivity for detecting and quantifying these low-abundance molecules in complex samples. High-resolution mass spectrometry (HRMS) is also frequently employed to aid in structural confirmation.[10]
Q3: How can I significantly improve the sensitivity of my 2-OHFA analysis?
A3: Chemical derivatization is the most effective strategy to enhance the sensitivity of 2-OHFA detection.[1][2][3] Derivatization modifies the chemical structure of the fatty acid to improve its ionization efficiency and chromatographic properties.[11] A "charge reversal" derivatization, which allows for analysis in positive ion mode, can increase detection sensitivity by as much as 2500-fold compared to the analysis of underivatized fatty acids in negative ion mode.[12]
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for 2-OHFAs
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Ionization Efficiency | Implement chemical derivatization. | Use a derivatizing agent that targets the carboxylic acid group to introduce a permanently charged moiety (e.g., a quaternary amine).[12] This facilitates highly efficient ionization in positive ESI mode. |
| Optimize MS source parameters. | Adjust spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the signal for your derivatized analytes. | |
| Check ionization mode. | For underivatized 2-OHFAs, ensure you are using negative ion mode (ESI-). For charge-reversal derivatized 2-OHFAs, use positive ion mode (ESI+).[3] | |
| Analyte Loss During Sample Preparation | Evaluate extraction efficiency. | Use a robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction.[13] Consider solid-phase extraction (SPE) to enrich your sample for 2-OHFAs and remove interfering compounds.[13] |
| Prevent degradation. | Add antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent oxidation of unsaturated fatty acids.[13] | |
| Instrument Contamination | Clean the MS ion source. | Salts and other non-volatile components from the sample matrix can accumulate in the ion source, leading to signal suppression.[14] Regular cleaning is essential. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Secondary Interactions on Column | Use derivatization. | Underivatized carboxylic acids can interact with the silica (B1680970) support of the column, leading to peak tailing.[15] Derivatizing the carboxyl group reduces this interaction. |
| Inappropriate Mobile Phase | Optimize mobile phase composition. | For reversed-phase LC, ensure the mobile phase contains an appropriate modifier. For positive ion mode, 0.1% formic acid is common. For negative ion mode, a weak acid like acetic acid or a buffer like ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization.[16][17] |
| Column Overload | Reduce injection volume or sample concentration. | Injecting too much sample can lead to peak fronting or broadening. |
| Column Contamination/Failure | Flush the column or use a guard column. | Particulates from the sample can clog the column frit.[14] Regularly flushing the column or using a guard column can extend its life. If the problem persists, the column may need to be replaced. |
Experimental Protocols & Methodologies
Protocol 1: Charge-Reversal Derivatization of 2-OHFAs for Enhanced LC-MS/MS Sensitivity
This protocol is based on the principle of derivatizing the carboxylic acid group to introduce a permanently positive charge, significantly enhancing ionization efficiency in positive ESI mode.
Materials:
-
Dried lipid extract containing 2-OHFAs
-
Derivatization reagent: e.g., 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) precursors (2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide)[12] or other commercially available charge-reversal reagents.
-
Aprotic solvent (e.g., acetonitrile)
-
Reaction vessel (e.g., 1.5 mL glass vial)
-
Heating block or oven
-
LC-MS/MS system
Procedure:
-
Reconstitute Sample: Dissolve the dried lipid extract in an appropriate volume of aprotic solvent.
-
Add Derivatization Reagent: Add the derivatization reagent solution to the sample. The molar excess of the reagent should be optimized but is typically high to ensure complete reaction.
-
Incubation: Cap the vial tightly and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 60 minutes). This step should be optimized for the specific reagent used.
-
Quenching (if necessary): Some protocols may require a quenching step to stop the reaction.
-
Dilution: Dilute the derivatized sample with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS system operating in positive ion mode. Use a multiple reaction monitoring (MRM) method for quantification, targeting the specific precursor-to-product ion transitions of the derivatized 2-OHFAs.[6]
Quantitative Data: Impact of Derivatization on Sensitivity
| Analyte Type | Derivatization Strategy | Ionization Mode | Sensitivity Improvement | Reference |
| Fatty Acids | Formation of 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) | Positive ESI | ~2500-fold | [12] |
| Hydroxyl Metabolites | Post-column derivatization with 2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII) | Positive ESI | 1.1 to 42.9-fold | [11] |
| Fatty Acids | Conversion to bis(hydroxymethyl) oxazoline (B21484) derivatives | Positive APCI | ~200-fold (LOQ) | [18] |
Visualizations
Caption: Workflow for sensitive analysis of 2-OHFAs.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Derivatization techniques for free fatty acids by GC [restek.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
Resolving co-elution issues in chromatographic analysis of hydroxy fatty acids.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during the chromatographic analysis of hydroxy fatty acids (HFAs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-elution in the analysis of hydroxy fatty acids?
A1: Co-elution in HFA analysis primarily stems from the structural similarity of isomers (positional and geometric) and enantiomers. Other contributing factors include inadequate chromatographic conditions, matrix effects from complex biological samples, and improper sample preparation.
Q2: How can I detect co-elution if my peaks look symmetrical?
A2: Symmetrical peaks can be misleading.[1] To confirm peak purity, especially in the absence of visual cues like peak shoulders, use a diode array detector (DAD) or a mass spectrometer (MS).[1][2] A DAD can assess peak purity by comparing UV spectra across the peak; inconsistencies suggest the presence of more than one compound.[2] Similarly, mass spectra taken across the peak can reveal the presence of multiple components if the spectral data changes.[1]
Q3: Can derivatization help in resolving co-eluting hydroxy fatty acids?
A3: Yes, derivatization is a powerful strategy to resolve co-eluting HFAs. By reacting the hydroxyl or carboxyl groups with a suitable reagent, you can alter the analyte's polarity, volatility, and structural conformation, which can significantly improve chromatographic separation and enhance detection sensitivity.[3][4][5] For instance, converting HFAs to their 3,5-dinitrophenylurethane (DNPU) derivatives can facilitate the separation of enantiomers on chiral stationary phases.[6][7]
Troubleshooting Guide
Problem 1: Poor resolution between HFA positional isomers on a C18 column.
This is a common issue as positional isomers of HFAs often have very similar hydrophobicities, leading to poor separation on standard reversed-phase columns.
Adjusting the mobile phase composition can alter the selectivity of the separation.[8][9]
-
Change the organic modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can change the elution order and improve resolution.[2]
-
Adjust the pH: For free fatty acids, modifying the pH of the aqueous portion of the mobile phase can alter the ionization state of the carboxyl group, which in turn affects retention and selectivity. Adding a small amount of an acid like formic acid or acetic acid is a common practice.[10][11]
-
Optimize the gradient: Employ a shallower gradient to increase the separation window for closely eluting peaks.[12]
If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[9][13]
-
Phenyl-Hexyl or Polar-Embedded Phases: These stationary phases offer different selectivity compared to a standard C18 column due to pi-pi and polar interactions, which can be beneficial for separating isomers.[13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent. This can be an effective alternative for separating polar analytes like HFAs.[14][15]
Problem 2: Co-elution of HFA enantiomers.
Enantiomers have identical physicochemical properties in an achiral environment, making their separation on standard chromatographic systems impossible without modification.
The most direct way to separate enantiomers is by using a chiral stationary phase (CSP).[16]
-
Chiral Columns: Columns such as Chiralpak AD or AD-RH have proven effective for the baseline resolution of HFA enantiomers.[17] These columns create a chiral environment where the enantiomers have different affinities for the stationary phase, leading to their separation.
Alternatively, you can derivatize the HFAs with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column.
-
Derivatization Agents: Reagents like L-(-)-menthyloxycarbonyl can be used to create diastereomeric derivatives of 2-hydroxy fatty acids, which can then be resolved by gas chromatography.[16]
Problem 3: Co-elution with matrix components in complex samples.
Biological samples such as plasma or tissue extracts contain numerous compounds that can interfere with the analysis of HFAs.
A more rigorous sample cleanup procedure can significantly reduce matrix interference.
-
Solid-Phase Extraction (SPE): Utilize SPE with a sorbent that selectively retains either the HFAs or the interfering compounds. This can effectively remove major classes of interferences before chromatographic analysis.[13]
-
Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by adjusting solvent polarity and pH to selectively extract the HFAs from the sample matrix.
When chromatographic separation is not feasible, the selectivity of a mass spectrometer can be used to quantify co-eluting compounds.[13]
-
Selected Ion Monitoring (SIM) for GC-MS: Monitor unique fragment ions for the target HFA and the co-eluting compound.[13]
-
Multiple Reaction Monitoring (MRM) for LC-MS/MS: Develop an MRM method using specific precursor-product ion transitions for each analyte. This is a highly effective technique for quantifying co-eluting species.[13][18]
Quantitative Data Summary
Table 1: Representative HPLC Parameters for Chiral Separation of HFA Enantiomers
| Parameter | Method 1: Chiralpak AD | Method 2: Chiralpak AD-RH |
| Column | Chiralpak AD | Chiralpak AD-RH |
| Mobile Phase | n-hexane/isopropanol/trifluoroacetic acid | Acetonitrile/water/trifluoroacetic acid |
| Detection | UV | UV |
| Separation | Baseline resolution of all six positional isomers of hydroxyeicosatetraenoic acids (HETEs) | Efficient resolution of hydroperoxy isomers |
| Reference | [17] | [17] |
Table 2: UPLC-MS/MS Parameters for FAHFA Analysis
| Parameter | Value |
| Chromatography | UPLC |
| Mass Spectrometry | Triple Quadrupole (QQQ) or Q-TOF |
| Run Time | Approximately 29 minutes |
| Identified Compounds | 64 FAHFAs from 17 families in hamster white adipose tissue |
| Reference | [18] |
Experimental Protocols
Protocol 1: Derivatization of HFAs to 3,5-Dinitrophenylurethane (DNPU) Derivatives for Chiral HPLC
This protocol is based on the methodology for converting 2- and 3-hydroxy fatty acids to their DNPU derivatives for analysis on a chiral column.[7]
-
Sample Preparation: Isolate the 2- and 3-hydroxy fatty acids from the sample matrix.
-
Derivatization Reaction:
-
Dissolve the dried HFA extract in a suitable solvent.
-
Add dinitrophenyl isocyanate.
-
Heat the mixture to facilitate the reaction, converting the hydroxyl group to a 3,5-dinitrophenyl urethane (B1682113) derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a chiral HPLC column.
-
Use a mobile phase composition that provides optimal separation of the diastereomers. The composition may need to be varied to resolve derivatives based on optical configuration, chain length, and hydroxyl group position.[7]
-
Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment
This protocol provides a general workflow for the enrichment of branched fatty acid esters of hydroxy fatty acids (FAHFAs) from biological tissues prior to LC-MS analysis.[19]
-
Lipid Extraction: Perform a total lipid extraction from the tissue homogenate.
-
SPE Column Conditioning: Condition a suitable SPE cartridge.
-
Sample Loading: Load the lipid extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent to remove non-polar lipid interferences.
-
Elution: Elute the FAHFAs from the cartridge using a more polar solvent.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the LC-MS mobile phase.
Visualizations
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. aocs.org [aocs.org]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. HILIC Stationary Phases | Thermo Fisher Scientific - US [thermofisher.com]
- 16. aocs.org [aocs.org]
- 17. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A UPLC/MS/MS method for comprehensive profiling and quantification of fatty acid esters of hydroxy fatty acids in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
Selecting the appropriate internal standard for 2-Hydroxypalmitic acid quantification.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate internal standard for the accurate quantification of 2-Hydroxypalmitic acid.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4.[1][2][3] This is because it shares the same chemical and physical properties as the analyte, including extraction recovery, ionization response, and chromatographic retention time, ensuring the most accurate correction for experimental variability.[1][2]
Q2: What are suitable alternative internal standards if a deuterated version is unavailable?
A2: If a stable isotope-labeled standard is not available, the next best options are either an odd-chain fatty acid or a structural analog.[4][5][6][7]
-
Odd-Chain Hydroxylated Fatty Acids: A hydroxylated fatty acid with an odd number of carbons (e.g., 2-Hydroxypentadecanoic acid (C15:0) or 2-Hydroxyheptadecanoic acid (C17:0)) can be a good choice. These are less likely to be present in biological samples.[5][6]
-
Structural Analogs: A saturated fatty acid of the same chain length but with the hydroxyl group at a different position (e.g., 3-Hydroxypalmitic acid) could be considered. However, it is crucial to ensure it is chromatographically resolved from the analyte of interest.[7][8]
Q3: Can I use a standard non-hydroxylated fatty acid as an internal standard?
A3: It is not recommended. A non-hydroxylated fatty acid (e.g., Palmitic acid-d3) will have different polarity and may behave differently during extraction and chromatography compared to this compound. This can lead to inaccurate quantification. The internal standard should ideally have a similar chemical structure to the analyte.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Issue 1: Low Recovery of the Internal Standard
-
Potential Cause: Inefficient extraction of the polar hydroxylated fatty acid.
-
Troubleshooting Steps:
-
Evaluate Solvent System: Ensure the polarity of the extraction solvent is appropriate for hydroxylated fatty acids. A common method is a modified Folch extraction using a chloroform:methanol mixture.[11]
-
Optimize pH: Acidifying the sample can improve the extraction efficiency of free fatty acids.[12]
-
Check for Emulsion Formation: Emulsions can trap the analyte and internal standard. Centrifuge at a higher speed or for a longer duration to break the emulsion.
-
Issue 2: Poor Calibration Curve Linearity (R² < 0.99)
-
Potential Cause: Detector saturation at high concentrations or issues with the internal standard.
-
Troubleshooting Steps:
-
Adjust Concentration Range: Dilute the higher concentration standards to avoid detector saturation.
-
Verify Internal Standard Purity and Concentration: Ensure the internal standard stock solution is accurately prepared and has not degraded.
-
Assess Matrix Effects: If using a structural analog or odd-chain fatty acid, matrix components may affect its ionization differently than the analyte. A stable isotope-labeled standard is the best way to mitigate this.[13]
-
Issue 3: Co-elution of Internal Standard with Other Matrix Components
-
Potential Cause: The selected internal standard is not sufficiently resolved from other fatty acids or lipids in the sample.
-
Troubleshooting Steps:
-
Optimize Chromatographic Method: Adjust the gradient, flow rate, or column chemistry to improve separation.
-
Select a Different Internal Standard: Choose an internal standard with a different retention time that does not co-elute with interfering peaks.
-
Internal Standard Selection Summary
The choice of an internal standard is critical for accurate and reliable quantification. The following table summarizes the recommended options for this compound.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled | This compound-d | Co-elutes with the analyte, corrects for matrix effects, most accurate.[1][2] | Can be expensive and may not be commercially available.[13] |
| Odd-Chain Hydroxylated Fatty Acid | 2-Hydroxypentadecanoic acid, 2-Hydroxyheptadecanoic acid | Unlikely to be endogenous, similar chemical properties to the analyte.[5] | May not perfectly mimic the analyte's behavior in all matrices. |
| Structural Analog | 3-Hydroxypalmitic acid | Similar molecular weight and chemical properties. | Must be chromatographically separated from the analyte.[8] Potential for different ionization efficiency. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
-
Internal Standard Addition: To 50 µL of plasma, add a known amount of the selected internal standard (e.g., 10 µL of a 10 µg/mL solution of this compound-d
4in methanol). -
Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenization: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS or GC-MS analysis (e.g., 100 µL of mobile phase).
Protocol 2: Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl and hydroxyl groups of this compound and the internal standard need to be derivatized to increase their volatility.
-
Reconstitution: Reconstitute the dried lipid extract in 50 µL of acetonitrile.
-
Derivatization Reagent: Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting an internal standard for this compound.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Separation Methods for 2-Hydroxypalmitic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 2-Hydroxypalmitic acid (2-OHPA), a chiral long-chain fatty acid, play distinct roles in various biological processes. Consequently, accurate and efficient methods for their separation and quantification are crucial for research and pharmaceutical development. This guide provides an objective comparison of the primary chromatographic techniques used for the chiral separation of 2-OHPA enantiomers: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) following derivatization.
Performance Comparison
The following table summarizes the quantitative performance of different chiral separation methods for this compound and related long-chain hydroxy fatty acids. Direct comparison is challenging due to variations in instrumentation and specific analytes, but this data provides valuable insights into the expected performance of each technique.
| Method | Column/Stationary Phase | Mobile Phase/Carrier Gas | Analyte | Retention Times (tR) | Resolution (Rs) | Separation Factor (α) |
| SFC | Lux i-Amylose-3 | CO₂ / Acetonitrile-Methanol | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | < 5 min | Baseline | Not Reported |
| HPLC | Lux Cellulose-3 (5 µm) | Methanol/Isopropanol/TFA (90:10:0.1) | Palmitic acid ester of 9-hydroxystearic acid | tR1: 17.4 min, tR2: 20.2 min | Not Reported | Not Reported |
| GC-MS | DB-5MS (achiral) | Helium | (R/S)-2-OHPA Methyl Ester, (R)-MTPA Diastereomers | Not specified, but well-separated | Baseline | Not Reported |
Experimental Methodologies
Detailed experimental protocols are essential for replicating and adapting these separation methods. Below are the methodologies for the key experiments cited.
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography is a powerful technique for chiral separations, offering advantages in terms of speed and reduced organic solvent consumption.
Experimental Protocol for FAHFAs (Adaptable for 2-OHPA):
-
Instrumentation: SFC system coupled with a mass spectrometer (SFC-MS).
-
Column: Lux i-Amylose-3 (tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose).
-
Mobile Phase: Supercritical CO₂ with an acetonitrile-methanol modifier.
-
Flow Rate: Not specified, but typically allows for fast separations (< 5 minutes).
-
Detection: Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC with chiral stationary phases (CSPs) is a widely used and robust method for enantiomeric separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective.
Experimental Protocol for a Related Hydroxy Fatty Acid Ester:
-
Instrumentation: HPLC system with UV or MS detection.
-
Column: Lux Cellulose-3 (5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol, isopropanol, and trifluoroacetic acid (90:10:0.1, v/v/v).
-
Flow Rate: Not specified.
-
Detection: Mass Spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This indirect method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. Derivatization with a chiral reagent, such as Mosher's reagent, is a common approach.
Experimental Protocol for this compound:
-
Methylation: The carboxyl group of 2-OHPA is first methylated.
-
Derivatization: The hydroxyl group of the methyl ester is then esterified with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, Mosher's reagent) to form diastereomeric MTPA esters.
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 ml/min.
-
Oven Program: Initial temperature of 100°C, ramped to 280°C at 30°C/min, and held for 5 minutes.
-
Detection: Mass spectrometry, often in negative chemical ionization (NCI) mode for enhanced sensitivity.
-
Logical Workflow for Chiral Separation of this compound
The selection of a chiral separation method often follows a logical progression of steps, from sample preparation to the final analysis. The diagram below illustrates a general workflow.
Conclusion
The choice of the most suitable chiral separation method for this compound enantiomers depends on several factors, including the available instrumentation, the required sensitivity and throughput, and the specific goals of the analysis.
-
SFC offers a rapid and "green" alternative, with the potential for high-throughput screening.
-
HPLC with polysaccharide-based chiral stationary phases provides a robust and versatile platform for direct enantioseparation.
For researchers and professionals in drug development, a thorough evaluation of these methods based on the specific application is recommended to ensure accurate and reliable chiral analysis of this compound.
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for 2-Hydroxypalmitic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-hydroxypalmitic acid. This long-chain hydroxy fatty acid is of increasing interest in various research fields, including metabolism and disease biomarker discovery. The choice of analytical methodology is critical for obtaining accurate and reliable data. This document outlines the fundamental principles, experimental protocols, and performance characteristics of both techniques to assist researchers in selecting the most appropriate method for their specific needs.
Method Comparison at a Glance
GC-MS and LC-MS are both powerful analytical techniques, but they operate on different principles, leading to distinct advantages and disadvantages for the analysis of this compound. A key differentiator is the requirement for derivatization in GC-MS to increase the volatility of the analyte, whereas LC-MS can often analyze the compound directly.
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of this compound using LC-MS and related hydroxy fatty acids by GC-MS. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Feature | GC-MS | LC-MS/HRMS |
| Analyte | Hydroxy fatty acid isomers | This compound |
| Limit of Detection (LOD) | 0.2 - 10 ng (on-column, dependent on number of ions monitored)[1] | 0.3 ng/mL[2] |
| Limit of Quantitation (LOQ) | Not specified in cited literature | 0.8 ng/mL[2] |
| **Linearity (R²) ** | > 0.99 (Typical for fatty acid analysis) | 0.990 - 0.998[2] |
| Precision (%CV) | 3.3 - 13.3% (for 3-hydroxy fatty acids) | Not specified in cited literature |
| Accuracy (%Recovery) | Not specified in cited literature | 80.8 - 109.4%[2] |
| Derivatization | Mandatory | Not required |
| Throughput | Lower due to sample preparation | Generally higher |
| Selectivity | Good | Excellent |
| Matrix Effects | Generally less pronounced | Can be significant |
Experimental Workflows
The analytical workflows for GC-MS and LC-MS analysis of this compound differ primarily in the sample preparation stage.
Figure 1. Experimental workflow for GC-MS analysis of this compound.
Figure 2. Experimental workflow for LC-MS analysis of this compound.
Experimental Protocols
GC-MS Method for this compound
This protocol describes a general procedure for the analysis of hydroxy fatty acids, which is applicable to this compound. The method involves extraction, hydrolysis, and a two-step derivatization process to make the analyte volatile for GC-MS analysis.
1. Sample Preparation and Lipid Extraction:
-
Start with a known quantity of the biological sample (e.g., plasma, tissue homogenate).
-
Perform a lipid extraction using a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v).
-
To release esterified this compound, the lipid extract can be saponified using a methanolic solution of potassium hydroxide.
2. Derivatization: This is a crucial two-step process for hydroxy fatty acids:
-
Esterification of the Carboxyl Group: Convert the carboxylic acid to its fatty acid methyl ester (FAME). This can be achieved using reagents like boron trifluoride in methanol (BF₃-methanol).
-
Silylation of the Hydroxyl Group: Derivatize the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether to increase volatility and thermal stability. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A mid-polarity capillary column, such as a 50% cyanopropylphenyl-methylpolysiloxane phase, is suitable for separating fatty acid derivatives.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program starts at a lower temperature (e.g., 100°C), holds for a few minutes, then ramps up to a final temperature (e.g., 250-300°C) and holds.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity, or full scan mode for qualitative analysis.
-
LC-MS Method for this compound
This protocol is adapted from a validated method for the direct analysis of hydroxy fatty acids in biological matrices, avoiding the need for derivatization.[2]
1. Sample Preparation and Extraction:
-
To a known volume of liquid sample (e.g., milk, plasma), add methanol for protein precipitation.[2]
-
Vortex the sample and then centrifuge to pellet the precipitated proteins.[2]
-
The supernatant containing the free fatty acids is collected for analysis.[2]
2. LC-MS/HRMS Instrumental Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is highly effective for detecting the deprotonated carboxylate ion of fatty acids.[2]
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) is used for high selectivity and sensitivity. High-resolution mass spectrometry (HRMS) can also be employed for accurate mass measurements, further enhancing specificity.[2]
-
Discussion
GC-MS: The primary advantage of GC-MS is its high chromatographic resolution, which allows for the separation of closely related isomers. The extensive fragmentation patterns generated by Electron Ionization (EI) can be valuable for structural elucidation and are well-documented in spectral libraries. However, the mandatory derivatization step for non-volatile analytes like this compound increases sample preparation time and can be a source of analytical variability. The high temperatures used in the GC inlet and oven can also potentially lead to the degradation of thermally labile compounds.
LC-MS: LC-MS offers the significant advantage of analyzing this compound in its native form, simplifying sample preparation and reducing the risk of derivative-related artifacts.[3] This technique is particularly well-suited for the analysis of complex biological matrices. The use of soft ionization techniques like ESI typically results in less fragmentation and a prominent molecular ion, which is ideal for quantification. However, LC-MS can be more susceptible to matrix effects, such as ion suppression or enhancement, which can impact accuracy and precision if not properly addressed, often through the use of stable isotope-labeled internal standards. For the analysis of long-chain fatty acids, LC-MS can be a powerful alternative to GC-MS, especially when dealing with very-long-chain fatty acids that are challenging to analyze by GC due to their low volatility.[2]
Conclusion
Both GC-MS and LC-MS are robust and reliable techniques for the quantitative analysis of this compound.
-
GC-MS is a well-established technique with excellent separation capabilities, but the requirement for derivatization makes the workflow more laborious.
-
LC-MS provides a more direct and often higher-throughput analysis, which is particularly advantageous for complex biological samples.
The choice between the two methods will ultimately depend on the specific requirements of the study, including the sample matrix, the need for isomeric separation, desired throughput, and the available instrumentation. For high-throughput quantitative analysis in complex biological fluids, LC-MS/MS is often the preferred method. For detailed structural characterization, including isomeric separation, GC-MS remains a very powerful tool. A thorough method validation is essential regardless of the chosen technique to ensure accurate and reproducible results.
References
- 1. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of 2-Hydroxypalmitic Acid in Disease: A Comparative Analysis
An in-depth analysis of current research reveals significant alterations in the levels of 2-hydroxypalmitic acid (2-OHPA) in diseased tissues compared to their healthy counterparts, pointing to its potential role as a biomarker and therapeutic target in various pathologies, most notably in cancer.
This compound, a saturated 2-hydroxy long-chain fatty acid, is a metabolite primarily synthesized by the enzyme fatty acid 2-hydroxylase (FA2H). Its presence and concentration are increasingly being recognized as critical factors in cellular function and disease progression. This guide provides a comprehensive comparison of 2-OHPA levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Quantitative Comparison of this compound Levels
While direct absolute quantification of this compound in various tissues is an emerging area of research, existing studies consistently demonstrate a dysregulation of its synthesizing enzyme, FA2H, and related metabolites in several diseases. This strongly suggests corresponding alterations in 2-OHPA levels.
| Disease State | Tissue Type | Finding | Implied 2-OHPA Level vs. Healthy Tissue |
| Gastric Cancer | Tumor Tissue | Fatty acid 2-hydroxylase (FA2H) expression is significantly lower compared to surrounding normal tissues.[1][2] | Lower |
| Esophageal Squamous Cell Carcinoma (ESCC) | Tumor Tissue | Higher FA2H expression is associated with metastasis and poor survival in a subpopulation of ESCC cells. | Higher (in metastatic contexts) |
| Neurodegenerative Diseases (e.g., Fatty Acid Hydroxylase-Associated Neurodegeneration - FAHN) | Brain Tissue | Mutations in the FA2H gene lead to a deficiency of 2-hydroxylated sphingolipids.[2] | Lower |
The Signaling Landscape: 2-OHPA's Role in Gastric Cancer
In gastric cancer, a significant body of evidence points to the tumor-suppressive role of the FA2H/2-OHPA axis. This is mediated, at least in part, through the inhibition of the mTOR/S6K1/Gli1 signaling pathway. Lower levels of FA2H, and consequently 2-OHPA, in gastric tumors lead to the disinhibition of this pathway, promoting tumor growth and chemoresistance.[1][2]
Experimental Protocols
The quantification of this compound in biological tissues is a complex process that requires sensitive and specific analytical techniques. The following is a generalized workflow based on commonly employed methods.
Tissue Homogenization and Lipid Extraction
This protocol is a modification of the Bligh and Dyer method, designed to efficiently extract lipids from tissue samples.
Materials:
-
Flash-frozen tissue samples
-
Liquid nitrogen
-
Deionized water
-
Glass homogenization tubes
-
Centrifuge capable of 4°C
Procedure:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
In a pre-chilled glass homogenization tube, add the tissue and a volume of cold deionized water (e.g., 0.8 mL).
-
Homogenize the tissue on ice until no visible particles remain.
-
Add a 2:1 mixture of chloroform:methanol (e.g., 3 mL for every 0.8 mL of homogenate).
-
Vortex the mixture vigorously for 2 minutes.
-
Add a volume of chloroform equal to the initial water volume (e.g., 0.8 mL) and vortex for 30 seconds.
-
Add a volume of deionized water equal to the initial water volume (e.g., 0.8 mL) and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol or acetonitrile/isopropanol) for LC-MS analysis.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method allows for the separation and sensitive detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Typical LC-MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute more hydrophobic compounds like 2-OHPA.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is often used for the detection of free fatty acids.
-
Mass Spectrometry Mode: For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used on a triple quadrupole mass spectrometer. High-resolution mass spectrometry can be used for accurate mass confirmation. The precursor ion for this compound would be [M-H]⁻ at m/z 271.2273.
Experimental Workflow Diagram
References
- 1. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevation of fatty acid desaturase 2 in esophageal adenocarcinoma increases polyunsaturated lipids and may exacerbate bile acid‐induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxypalmitic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Hydroxypalmitic acid (2-OHPA), a key signaling molecule and component of complex lipids, is crucial for advancing our understanding of its role in various physiological and pathological processes. This guide provides an objective comparison of the two primary analytical techniques for 2-OHPA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The performance of these methods is compared with supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
Comparison of Analytical Methods
The choice between GC-MS and LC-MS for 2-OHPA quantification depends on several factors, including the required sensitivity, sample matrix complexity, and the need for derivatization.
| Parameter | GC-MS with Derivatization | Direct LC-MS/MS |
| Principle | Separation of volatile derivatives of 2-OHPA based on their boiling points and mass-to-charge ratio. | Separation of 2-OHPA based on its polarity and mass-to-charge ratio. |
| Derivatization | Mandatory to increase volatility and thermal stability.[1][2] | Not required, allowing for a more direct analysis.[3] |
| Sample Throughput | Lower, due to the additional derivatization step. | Higher, due to simpler sample preparation. |
| Sensitivity (LOD/LOQ) | Generally high, dependent on the derivatization agent and MS detector. | High, with reported LODs in the low ng/mL range.[3] |
| Specificity | High, especially with MS/MS, which can differentiate isomers.[4] | High, with the ability to resolve isomers with appropriate chromatography. |
| Matrix Effects | Can be significant, but often mitigated by derivatization and cleanup. | Can be a challenge, requiring careful method development and internal standards. |
| Instrumentation | Widely available in many analytical laboratories. | Increasingly common, particularly high-resolution MS systems. |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the conversion of 2-OHPA into a volatile derivative prior to analysis. A common approach is a two-step derivatization involving esterification of the carboxylic acid group followed by silylation of the hydroxyl group.[4]
1. Sample Preparation (Lipid Extraction):
-
A modified Folch extraction is commonly used to extract lipids from biological samples.
-
Briefly, to a 100 µL sample (e.g., plasma, cell lysate), add 1 mL of a 2:1 (v/v) chloroform:methanol (B129727) mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
2. Derivatization:
-
Esterification: To the dried lipid extract, add 500 µL of 1.25 M HCl in methanol. Incubate at 80°C for 1 hour to form fatty acid methyl esters (FAMEs).[2]
-
Silylation: After cooling, evaporate the methanol under nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether of the hydroxyl group.[1][5]
3. GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method allows for the direct quantification of 2-OHPA without the need for derivatization.[3]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated 2-OHPA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 30% B.
-
1-8 min: Gradient to 95% B.
-
8-10 min: Hold at 95% B.
-
10.1-12 min: Return to 30% B for equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for 2-OHPA is [M-H]⁻ at m/z 271.2, and characteristic product ions are monitored.
Quantitative Data Comparison
The following table summarizes the available validation data for the quantification of this compound and similar hydroxy fatty acids using the described methods. It is important to note that direct comparison can be challenging due to variations in instrumentation, sample matrices, and specific validation procedures.
| Validation Parameter | GC-MS with Derivatization | Direct LC-MS/MS |
| Linearity (R²) | >0.99 (Typical for fatty acid analysis)[6] | 0.990 - 0.998[3] |
| Limit of Detection (LOD) | Dependent on derivatization and MS detector, generally in the low ng/mL to pg/mL range. | 0.1 - 0.9 ng/mL[3] |
| Limit of Quantification (LOQ) | Dependent on derivatization and MS detector, typically in the low ng/mL range. | 0.4 - 2.6 ng/mL[3] |
| Accuracy (% Recovery) | Typically within 85-115% | Typically within 85-115% |
| Precision (%RSD) | Intraday and interday precision are generally <15% | Intraday and interday precision are generally <15% |
Visualizations
To further clarify the experimental workflows and the logical relationships in method validation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
2-Hydroxypalmitic Acid in Neuroinflammation: A Comparative Analysis with Other Long-Chain Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-hydroxypalmitic acid (2-OHPA) and other long-chain hydroxy fatty acids in the context of neuroinflammation. While direct comparative experimental data for 2-OHPA in neuroinflammation is limited, this document synthesizes available research on related compounds to provide a scientifically grounded assessment of their potential roles. The information presented is intended to guide further research and drug development efforts in targeting neuroinflammatory pathways.
Introduction to Long-Chain Hydroxy Fatty Acids and Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and regulating this inflammatory response. The activation of microglia can be influenced by a variety of factors, including fatty acids. Long-chain hydroxy fatty acids, a class of lipids characterized by a hydroxyl group on the fatty acid chain, are emerging as potential modulators of these neuroinflammatory processes. This guide focuses on this compound and compares its potential effects with other long-chain hydroxy fatty acids, drawing inferences from their non-hydroxylated counterparts and available data on hydroxylated forms.
Comparative Effects on Microglial Activation and Cytokine Release
Palmitic Acid (PA): The Pro-Inflammatory Precursor
Palmitic acid, a saturated fatty acid, is well-documented to induce a pro-inflammatory response in microglia.[1][2] This activation is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[3][4] Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]
2-Hydroxyoleic Acid (2-OHOA): An Anti-Inflammatory Counterpart
In contrast to the pro-inflammatory effects of saturated fatty acids, the hydroxylated monounsaturated fatty acid 2-hydroxyoleic acid has demonstrated anti-inflammatory and neuroprotective potential. Oral administration of 2-OHOA has been shown to reduce microglial reactivity in the spinal dorsal horn in a rat model of neuropathic pain.[5] This suggests that 2-OHOA may have a therapeutic role in conditions characterized by neuroinflammation.
2-Hydroxystearic Acid: An Unexplored Player
The role of 2-hydroxystearic acid in neuroinflammation remains largely unexplored. While its non-hydroxylated form, stearic acid, has been reported to have some neuroprotective effects against oxidative stress, its specific impact on microglial activation and cytokine production in the context of neuroinflammation is not well-defined.[6]
The following table summarizes the known and inferred effects of these fatty acids on key neuroinflammatory markers.
| Fatty Acid | Class | Effect on Microglial Activation | Effect on TNF-α Release | Effect on IL-6 Release | Primary Signaling Pathway |
| Palmitic Acid (PA) | Saturated | Pro-inflammatory[1][2] | Increased[7] | Increased[8] | TLR4/NF-κB[3][4] |
| This compound (2-OHPA) | 2-Hydroxy Saturated | Inferred to be pro-inflammatory | Inferred to be increased | Inferred to be increased | Inferred to be TLR4/NF-κB |
| 2-Hydroxyoleic Acid (2-OHOA) | 2-Hydroxy Monounsaturated | Anti-inflammatory[5] | Reduced (inferred) | Reduced (inferred) | Not fully elucidated |
| Stearic Acid | Saturated | Pro-inflammatory[3] | Increased[3] | Increased[3] | TLR4/NF-κB[3] |
| 2-Hydroxystearic Acid | 2-Hydroxy Saturated | Not established | Not established | Not established | Not established |
Data for this compound is inferred from studies on Palmitic Acid due to a lack of direct experimental evidence.
Signaling Pathways in Fatty Acid-Mediated Neuroinflammation
The differential effects of saturated and unsaturated fatty acids on neuroinflammation are rooted in their interaction with distinct cellular signaling pathways.
Pro-Inflammatory Signaling of Saturated Fatty Acids
Saturated fatty acids like palmitic acid primarily activate the TLR4 signaling cascade, a key pathway in the innate immune response.
Caption: Pro-inflammatory signaling cascade initiated by saturated fatty acids in microglia.
Experimental Protocols
This section details common methodologies used to assess the effects of fatty acids on microglial activation and cytokine production.
Protocol 1: In Vitro Microglial Activation and Cytokine Measurement
This protocol describes the stimulation of a microglial cell line (e.g., BV-2) with fatty acids and subsequent measurement of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: General workflow for assessing fatty acid-induced cytokine release from microglia.
Materials:
-
Microglial cell line (e.g., BV-2)
-
Cell culture medium (e.g., DMEM) with supplements
-
Fatty acids (this compound, 2-hydroxyoleic acid, etc.)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Fatty Acid Preparation: Prepare stock solutions of fatty acids by dissolving them in an appropriate solvent (e.g., ethanol). For cell treatment, complex the fatty acids with fatty acid-free BSA in serum-free medium to facilitate their solubility and uptake.
-
Cell Treatment: Seed BV-2 cells in 96-well plates. Once they reach the desired confluency, replace the medium with serum-free medium containing the fatty acid-BSA complexes at various concentrations. Include a vehicle control (BSA alone) and a positive control (LPS).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for microglial activation and cytokine secretion.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification (ELISA): Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[9][10] This typically involves the following steps:
-
Coating the microplate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.[10]
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by comparing their absorbance values to the standard curve.
Protocol 2: Immunocytochemistry for Microglial Activation Markers
This protocol details the staining of microglial cells to visualize morphological changes and the expression of activation markers, such as Ionized calcium-binding adapter molecule 1 (Iba1).[11][12]
Materials:
-
Microglial cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., rabbit anti-Iba1)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat microglial cells with fatty acids as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (anti-Iba1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the cells using a fluorescence microscope. Activated microglia typically exhibit an amoeboid morphology with retracted processes, which can be observed through Iba1 staining.[11]
Conclusion and Future Directions
The current scientific landscape suggests a potential dichotomy in the neuroinflammatory effects of long-chain hydroxy fatty acids, with 2-hydroxyoleic acid exhibiting anti-inflammatory properties and this compound inferred to be pro-inflammatory based on its non-hydroxylated precursor. However, the lack of direct experimental evidence for 2-OHPA's role in neuroinflammation represents a significant knowledge gap.
Future research should prioritize direct comparative studies of this compound, 2-hydroxyoleic acid, and other long-chain hydroxy fatty acids on primary microglia and in relevant animal models of neuroinflammation. Such studies should quantify the release of a broader panel of cytokines and chemokines, and investigate the underlying signaling pathways. This will be crucial for elucidating their therapeutic potential and for the development of novel strategies to combat neurodegenerative diseases.
References
- 1. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of dietary fatty acids in microglial polarization in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saturated fatty acids activate microglia via Toll-like receptor 4/NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sketchviz.com [sketchviz.com]
- 7. researchgate.net [researchgate.net]
- 8. LPS and palmitic acid Co-upregulate microglia activation and neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 12. Immunocytochemistry of Microglial Cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Quantification of 2-Hydroxypalmitic Acid: Accuracy and Precision of Leading Assay Platforms
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Hydroxypalmitic acid (2-HPA), a key bioactive lipid, is critical for advancing our understanding of its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the most common analytical methods for 2-HPA quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
This document outlines the performance characteristics of each method, supported by available experimental data, to aid in the selection of the most appropriate assay for specific research needs. Detailed experimental protocols for each technique are also provided to ensure methodological rigor and reproducibility.
Data Presentation: A Comparative Overview of Assay Performance
The selection of a quantification assay is often a balance between sensitivity, specificity, throughput, and the nature of the biological matrix. The following table summarizes the key quantitative performance metrics for GC-MS, LC-MS, and a representative general fatty acid ELISA. It is important to note that data for a commercially available ELISA kit specifically for this compound is limited; therefore, the data presented for ELISA is based on general free fatty acid kits and should be interpreted with caution.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Limit of Detection (LOD) | ~0.2 ng (for a single isomer) to 10 ng (monitoring multiple ions)[1] | 0.3 ng/mL[2] | Analyte dependent, typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Not explicitly found for 2-HPA, but generally higher than LOD. | 0.8 ng/mL[2] | Analyte dependent, typically in the low to mid ng/mL range. |
| **Linearity (R²) ** | > 0.99 (typical for fatty acid analysis) | > 0.990[2] | > 0.98 (typical for immunoassays) |
| Precision (%RSD) | < 15% (typical) | < 15% (typical) | Intra-assay: < 10%, Inter-assay: < 15% (typical) |
| Accuracy (% Recovery) | Dependent on derivatization and extraction, typically 80-120%. | 80.8% - 109.4%[2] | Typically 80-120% of the expected value. |
| Specificity | High, especially with MS/MS, but requires derivatization. | Very high, especially with HRMS, can distinguish isomers. | Can be variable, potential for cross-reactivity with other fatty acids. |
| Throughput | Moderate, requires derivatization and chromatographic separation. | Moderate to high, depending on the chromatographic method. | High, suitable for screening large numbers of samples. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Quantification
This protocol outlines a general procedure for the analysis of 2-HPA using GC-MS, which necessitates a derivatization step to increase the volatility of the analyte.
1. Sample Preparation and Lipid Extraction:
-
Homogenize biological samples (e.g., tissue, plasma) in a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v).
-
Perform a liquid-liquid extraction to isolate the lipid fraction. The Folch method is commonly used.
-
Evaporate the organic solvent under a stream of nitrogen.
2. Derivatization (Methylation and Silylation):
-
To the dried lipid extract, add a methylation agent, such as 2% methanolic sulfuric acid or boron trifluoride-methanol.
-
Heat the mixture at 60-80°C for 1-2 hours to form fatty acid methyl esters (FAMEs).
-
After cooling, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to derivatize the hydroxyl group.
-
Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.
3. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 280-300°C) to ensure separation of FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the characteristic ions of the 2-HPA derivative.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for this compound Quantification
LC-MS offers the advantage of analyzing 2-HPA without the need for derivatization, providing high specificity and sensitivity.
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as described for GC-MS.
-
After evaporation of the organic solvent, reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile (B52724)/water mixture).
2. LC-MS/MS Analysis:
-
Liquid Chromatograph:
-
Column: A reversed-phase column (e.g., C18, C8) is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves monitoring a specific precursor ion of 2-HPA and its characteristic product ions.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Fatty Acid Quantification
1. Reagent and Sample Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.
-
Create a standard curve by performing serial dilutions of the provided fatty acid standard.
-
Dilute samples as necessary to fall within the linear range of the standard curve.
2. Assay Procedure:
-
Add a fixed amount of fatty acid-horseradish peroxidase (HRP) conjugate to each well of a microplate pre-coated with an anti-fatty acid antibody.
-
Add standards and samples to the appropriate wells. During incubation, the free fatty acids in the sample will compete with the HRP-conjugated fatty acids for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of free fatty acids in the sample.
Mandatory Visualization
Caption: General experimental workflows for the quantification of this compound.
Caption: A simplified signaling pathway potentially involving this compound.
References
A Guide to Inter-laboratory Comparison of 2-Hydroxypalmitic Acid Analysis
This guide provides a framework for researchers, scientists, and drug development professionals to conduct and evaluate inter-laboratory comparisons for the analysis of 2-Hydroxypalmitic acid (2-HPA). Ensuring consistency and accuracy across different laboratories is critical for reliable data in research and clinical settings. This document outlines common analytical methodologies, presents detailed experimental protocols, and offers a template for data comparison.
Introduction
This compound is a hydroxylated fatty acid with emerging significance in various biological processes. As interest in its role in health and disease grows, the need for robust and reproducible analytical methods for its quantification in biological matrices becomes paramount. Inter-laboratory comparison studies, also known as proficiency testing, are essential for assessing the comparability and reliability of analytical measurements performed by different laboratories.[1][2][3] This guide focuses on two prevalent analytical techniques for fatty acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]
Analytical Methodologies
The quantification of 2-HPA in biological samples typically involves several key steps: lipid extraction, hydrolysis (saponification) to release the fatty acid from complex lipids, derivatization to enhance analytical properties, and instrumental analysis.[7][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a well-established method for fatty acid analysis.[4] Derivatization is mandatory to increase the volatility of 2-HPA for gas phase separation.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity, particularly for complex biological samples.[5][6][10] While derivatization is not always required, it can significantly improve ionization efficiency and chromatographic retention.[9]
Experimental Workflows
The general workflow for the analysis of 2-HPA involves sample preparation followed by instrumental analysis. The following diagrams illustrate the typical steps for both GC-MS and LC-MS based approaches.
References
- 1. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma | NIST [nist.gov]
- 4. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. International standards for the analysis of oxidised fatty acids [uni-jena.de]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
Safety Operating Guide
Proper Disposal of 2-Hydroxypalmitic Acid: A Comprehensive Guide
For Immediate Reference: Key Disposal Actions
For researchers, scientists, and drug development professionals, the proper disposal of 2-Hydroxypalmitic acid is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal.
Primary Disposal Method: The recommended primary method of disposal for this compound is to collect the waste in a designated, properly labeled, and sealed container for collection by a licensed hazardous waste disposal company. This ensures compliance with regulatory standards.
Alternative for Small Quantities: For very small quantities, in-laboratory neutralization may be a permissible alternative, contingent upon institutional policies and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department before proceeding with any on-site treatment.
Immediate Safety and Handling
This compound is classified as a skin and eye irritant. Adherence to the following safety protocols is mandatory when handling this chemical.
| Hazard Class | GHS Hazard Statements | Precautionary Statements |
| Skin Irritant (Category 2) | H315: Causes skin irritation. | P264: Wash hands thoroughly after handling. |
| Eye Irritant (Category 2) | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352: IF ON SKIN: Wash with plenty of water. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P332+P313: If skin irritation occurs: Get medical advice/attention. | ||
| P337+P313: If eye irritation persists: Get medical advice/attention. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocol: In-Laboratory Neutralization of Small Quantities
This protocol is intended only for small quantities of this compound and must be performed in accordance with all institutional and local regulations.
Materials:
-
This compound waste
-
Weak base solution (e.g., 1M Sodium Hydroxide or 1M Potassium Hydroxide)
-
Large beaker
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves.
Procedure:
-
Preparation: Don all required PPE. Conduct the entire procedure within a certified chemical fume hood.
-
Dilution: If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) in a large beaker. If it is already in a solvent, ensure the beaker is large enough to accommodate the addition of the base without splashing. Due to the low water solubility of long-chain fatty acids, direct dissolution in water may be ineffective.
-
Neutralization:
-
Place the beaker on a stir plate and begin gentle stirring.
-
Slowly add the weak base solution dropwise to the this compound solution. The neutralization of an acid is an exothermic reaction, so slow addition is crucial to control the temperature.
-
Monitor the pH of the solution frequently using a calibrated pH meter or pH indicator strips.
-
-
Endpoint: Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).
-
Disposal of Neutralized Solution:
-
Consult Local Regulations: Before proceeding, confirm with your local wastewater authority and institutional EHS that the drain disposal of the resulting salt solution is permitted.
-
Permitted Drain Disposal: If permitted, flush the neutralized solution down the drain with a large volume of running water (at least 20 times the volume of the neutralized solution).
-
Prohibited Drain Disposal: If drain disposal is not permitted, the neutralized solution must be collected in a clearly labeled container and disposed of through a licensed hazardous waste contractor. The label should indicate the contents (e.g., "Neutralized this compound Salt Solution").
-
Environmental Fate and Considerations
While specific ecotoxicity data for this compound is limited, long-chain fatty acids are generally considered to be readily biodegradable. Unsaturated fatty acids have been shown to be more toxic to aquatic organisms than their saturated counterparts. Given that this compound is a saturated fatty acid, it is expected to have a lower environmental impact. However, the introduction of any chemical into the wastewater system should be approached with caution and in strict adherence to local regulations to prevent any potential harm to aquatic life and the proper functioning of wastewater treatment facilities.
Personal protective equipment for handling 2-Hydroxypalmitic acid
Essential Safety and Handling Guide for 2-Hydroxypalmitic Acid
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification
This compound is classified with the following hazards:
-
H335: May cause respiratory irritation [3]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
A summary of the required personal protective equipment for handling this compound is presented below.
| Equipment | Specifications | Purpose |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374).[4][5] | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)) or a face shield.[1][4] | To protect against splashes and serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat and appropriate protective, impervious clothing.[1][3] | To prevent skin exposure. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[3] A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1] | Required when ventilation is inadequate or when handling fine powders to avoid respiratory tract irritation. |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is crucial for the safe management of this compound in a laboratory setting.
Handling and Storage
-
Ventilation: Use only in a well-ventilated area.[3] A mechanical exhaust system may be required.[3]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.
-
Storage: Store in a cool, dry, well-ventilated place and keep the container tightly closed.[3][6] Some suppliers recommend storage at 4°C.[6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace in a well-ventilated area, preferably within a chemical fume hood.
-
Dispensing: Carefully weigh or measure the required amount of this compound. Avoid creating dust.
-
In Use: During the procedure, keep the container of this compound closed when not in use.
-
Post-Use: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Hygiene: Remove PPE carefully, avoiding self-contamination. Wash hands thoroughly with soap and water.
Spill and Disposal Management
-
Spill Cleanup: In the event of a spill, wear appropriate PPE. Use an absorbent material to collect the substance and place it into a suitable, closed container for disposal.[7] Avoid generating dust.
-
Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[3] This is typically done through an approved waste disposal plant.[7] Do not allow the product to enter drains.[3]
Visual Safety Guides
The following diagrams provide a visual representation of the handling workflow and the relationship between hazards and protective measures.
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
